4-Amino-2,3-diiodophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5I2NO |
|---|---|
Molecular Weight |
360.92 g/mol |
IUPAC Name |
4-amino-2,3-diiodophenol |
InChI |
InChI=1S/C6H5I2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
InChI Key |
HTOLBXPBIASOQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)I)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-Amino-2,3-diiodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for 4-Amino-2,3-diiodophenol, a specialized aromatic compound. Due to the limited availability of direct synthetic protocols in the current literature, this document presents a theoretical multi-step approach based on established chemical transformations and analogous reactions reported for similar halogenated aminophenols. The proposed synthesis involves the preparation of a key intermediate, 2,3-diiodophenol, followed by an azo coupling reaction and subsequent reduction to yield the target molecule. This guide provides detailed, albeit theoretical, experimental protocols for each step, quantitative data from analogous reactions, and visualizations of the chemical pathway to aid researchers in the potential synthesis of this compound.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a three-step process, analogous to the synthesis of 4-amino-2,3-dichlorophenol. The logical workflow for this synthesis is depicted below.
Caption: Logical workflow for the proposed synthesis.
The overall chemical transformation is outlined in the following reaction scheme:
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,3-diiodophenol
Disclaimer: Direct experimental data for 4-Amino-2,3-diiodophenol is scarce in publicly available literature. This guide provides a comprehensive overview based on the properties of structurally similar compounds, including 4-amino-2-iodophenol, 4-amino-2,6-diiodophenol, and 4-amino-2,3-dichlorophenol. All data for the target compound should be considered predictive or inferred unless explicitly stated otherwise.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the chemical properties, potential synthesis, and safety considerations for this compound.
Core Chemical Properties
The fundamental chemical properties of this compound can be predicted based on its structure. The molecular formula is C₆H₅I₂NO, and the molecular weight is approximately 360.92 g/mol . Due to the presence of iodine atoms and the phenolic and amino functional groups, this compound is expected to be a solid at room temperature with a relatively high melting point and limited solubility in water.
Comparative Data of Analogous Compounds
To provide a quantitative understanding, the following table summarizes the available data for structurally related molecules. This comparative approach allows for an estimation of the properties of this compound.
| Property | 4-Amino-2-iodophenol | 4-Amino-2,3-dichlorophenol | 4-Aminophenol |
| CAS Number | 89640-51-7[1][2][3] | 39183-17-0[4][5][6] | 123-30-8[7][8][9] |
| Molecular Formula | C₆H₆INO[1][3] | C₆H₅Cl₂NO[4][10] | C₆H₇NO[9] |
| Molecular Weight | 235.02 g/mol [1][2][3] | 178.01 g/mol [4] | 109.13 g/mol [9] |
| Melting Point | 110-120 °C (subl.) | ~120-123 °C[10] | 188 °C[8] |
| Boiling Point | Not available | Not available | 284 °C[7][8] |
| Solubility | Not available | Soluble in alcohol and ketone; slightly soluble in acid and alkali; insoluble in water.[10] | Slightly soluble in water and ethanol; insoluble in benzene and chloroform.[7] |
| Appearance | Powder | White to light yellow solid.[10] | White or light yellow-brown crystals. |
Experimental Protocols
Hypothetical Synthesis of this compound
A potential synthetic pathway could involve the following steps:
-
Protection of the amino group: The amino group of 4-aminophenol would likely be protected, for example, through acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (Acetaminophen). This prevents unwanted side reactions during the iodination step.
-
Iodination: The protected intermediate would then be subjected to iodination. A common method for the iodination of phenols is the use of iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid) in a suitable solvent like acetic acid or an alcohol. Controlling the stoichiometry and reaction conditions would be crucial to achieve di-iodination at the desired positions.
-
Deprotection: Following the iodination, the protecting group would be removed. For an acetyl group, this is typically achieved by acid or base hydrolysis to yield the final product, this compound.
The workflow for this hypothetical synthesis is illustrated in the diagram below.
Caption: Hypothetical synthesis of this compound.
Spectroscopic Analysis
Predicting the exact spectral data (NMR, IR, MS) for this compound requires computational modeling or experimental analysis. However, key features can be anticipated based on its structure:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the amino, hydroxyl, and iodo substituents. Signals for the amine and hydroxyl protons would also be present, though their positions could be broad and solvent-dependent.
-
¹³C NMR: The carbon spectrum would display six signals for the aromatic carbons, with the carbons bonded to the electronegative iodine, oxygen, and nitrogen atoms shifted downfield.
-
IR Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), as well as C-N, C-O, and C-I stretching vibrations and aromatic C-H and C=C bands at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be influenced by the presence of two iodine atoms.
Safety and Handling
Detailed toxicology and safety data for this compound are not available. However, based on the data for analogous compounds like 4-amino-2-iodophenol and other halogenated aminophenols, it should be handled with care. The following general precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[11]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[11]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
The safety data for related compounds suggests potential hazards such as skin and eye irritation.[11]
Signaling Pathways and Biological Activity
The biological role of this compound has not been characterized. However, substituted phenols and anilines are common scaffolds in medicinal chemistry. For instance, 4-aminophenol is a key intermediate in the synthesis of paracetamol.[7] Halogenated phenols are also known to exhibit a range of biological activities. Any investigation into the biological effects of this compound would likely begin with screening against various enzymes and receptors.
The logical relationship between this compound and its better-characterized analogs is depicted in the following diagram.
Caption: Structural relationships of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Amino-2-iodophenol - [sigmaaldrich.com]
- 3. 4-Amino-2-iodophenol | C6H6INO | CID 13774763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 39183-17-0|4-Amino-2,3-dichlorophenol|BLD Pharm [bldpharm.com]
- 6. 4-Amino-2,3-dichlorophenol | 39183-17-0 [sigmaaldrich.com]
- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-Aminophenol — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Structure Elucidation of 4-Amino-2,3-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the structure elucidation of 4-Amino-2,3-diiodophenol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust methodology based on predicted spectroscopic data, established analytical techniques, and plausible synthetic routes derived from analogous compounds.
Proposed Synthesis of this compound
A potential synthetic pathway for this compound commences with a commercially available precursor, 4-aminophenol. The synthesis involves a two-step process: protection of the reactive amino group, followed by regioselective iodination, and subsequent deprotection.
An acetyl group is a suitable choice for protecting the amine, forming 4-acetamidophenol. This intermediate can then be subjected to iodination. The iodination of phenols can be achieved using various reagents, and a method employing an amine-iodine complex could provide the desired di-iodinated product.[1] The final step involves the removal of the acetyl protecting group to yield the target compound.
Predicted Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals, one for each of the unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the attached functional groups (-OH, -NH₂, -I).
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-5 | 6.8 - 7.2 |
| H-6 | 6.5 - 6.9 |
| -NH₂ | 3.5 - 4.5 (broad) |
| -OH | 4.5 - 5.5 (broad) |
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-OH) | 145 - 155 |
| C-2 (C-I) | 80 - 90 |
| C-3 (C-I) | 85 - 95 |
| C-4 (C-NH₂) | 135 - 145 |
| C-5 | 115 - 125 |
| C-6 | 110 - 120 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted FT-IR Data | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenol) | 3200 - 3600 (broad)[2] |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine)[3] |
| Aromatic C-H stretch | 3000 - 3100 |
| N-H bend (primary amine) | 1580 - 1650[3] |
| Aromatic C=C stretch | 1450 - 1600 |
| C-N stretch (aromatic amine) | 1250 - 1335[3] |
| C-O stretch (phenol) | 1180 - 1260 |
| C-I stretch | 500 - 600 |
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| Molecular Ion [M]⁺ | 360.87 |
| [M-I]⁺ | 233.97 |
| [M-2I]⁺ | 107.07 |
The fragmentation of halogenated phenols often involves the loss of halogen atoms.[4][5] For this compound, the sequential loss of the two iodine atoms would be a prominent fragmentation pathway.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and analysis of this compound.
Synthesis Protocol: Iodination of 4-Acetamidophenol
-
Dissolution: Dissolve 4-acetamidophenol in a suitable solvent, such as aqueous methanol.
-
Reagent Addition: Add a solution of iodine and potassium iodide in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove unreacted iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Subject the purified 4-acetamido-2,3-diiodophenol to acidic hydrolysis to remove the acetyl group and obtain this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[7] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[8]
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the appropriate concentration for the instrument.[9]
-
Injection: Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.[10]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Structure Elucidation Workflow
The elucidation of the structure of this compound is a logical process that integrates data from multiple analytical techniques.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and complete structure elucidation of this compound. By following the outlined synthetic and analytical protocols, researchers can effectively produce and characterize this compound. The integration of data from NMR, FT-IR, and Mass Spectrometry, as depicted in the workflow, is crucial for unambiguous structure confirmation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel halogenated aromatic compounds for potential applications in drug discovery and development.
References
- 1. scielo.br [scielo.br]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data for 4-Amino-2,3-diiodophenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the available spectroscopic data for the compound 4-Amino-2,3-diiodophenol. A comprehensive search of scientific literature and chemical databases has been conducted to collate information on its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics. This guide also aims to provide detailed experimental protocols for the acquisition of such data.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminophenol core with two iodine substituents, suggests unique electronic and steric properties that warrant detailed spectroscopic characterization for unequivocal identification and for understanding its chemical behavior. This technical guide serves as a central repository for the spectroscopic data and analytical methodologies related to this compound.
Spectroscopic Data Summary
A thorough search for experimental spectroscopic data for this compound has revealed a notable absence of publicly available information. No peer-reviewed articles or database entries containing ¹H NMR, ¹³C NMR, mass spectrometry, IR, or UV-Vis data for this specific molecule could be identified.
While data exists for structurally related compounds such as 4-aminophenol, 4-amino-2-iodophenol, and 4-amino-2,3-dichlorophenol, direct extrapolation of this data to predict the precise spectral characteristics of this compound would be speculative and is therefore not included in this guide.
Predicted Spectroscopic Characteristics (Theoretical)
In the absence of experimental data, theoretical predictions can provide an estimation of the expected spectroscopic features of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and hydroxyl groups. The two aromatic protons would likely appear as doublets in the region of 6.5-7.5 ppm, with their chemical shifts and coupling constants influenced by the electronic effects of the amino, hydroxyl, and iodo substituents. The chemical shifts of the -NH₂ and -OH protons would be highly dependent on the solvent and concentration and would likely appear as broad singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six signals corresponding to the six carbon atoms of the benzene ring. The carbons bearing the iodine atoms are expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The chemical shifts of the other carbon atoms will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the iodine atoms.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms, as well as fragmentation of the aminophenol ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectrum in a suitable solvent is expected to show absorption maxima characteristic of a substituted aminophenol. The positions of these maxima will be influenced by the iodo substituents, which may cause a bathochromic (red) shift compared to the parent 4-aminophenol.
Experimental Protocols
As no experimental data has been reported, this section outlines general methodologies that could be employed for the spectroscopic characterization of this compound once it is synthesized.
General Synthesis Workflow
A potential synthetic route to this compound could involve the direct iodination of 4-aminophenol. However, controlling the regioselectivity to obtain the desired 2,3-diiodo isomer would be a significant challenge. A more controlled approach might involve a multi-step synthesis starting from a pre-functionalized benzene ring.
Caption: A generalized workflow for the synthesis and characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).
-
Mass Analysis: Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Caption: Logical workflow for the spectroscopic characterization of this compound.
Conclusion
There is currently a significant gap in the scientific literature regarding the experimental spectroscopic data for this compound. This guide highlights the need for the synthesis and thorough characterization of this compound. The provided theoretical predictions and general experimental protocols offer a framework for researchers who undertake this task. The availability of comprehensive spectroscopic data will be crucial for its potential applications in various fields of chemical and biological research.
An In-depth Technical Guide to the Synthesis of 4-Amino-2,3-diiodophenol: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-2,3-diiodophenol, a valuable intermediate in pharmaceutical and chemical research. Due to the absence of a direct, one-step synthesis in surveyed literature, this document outlines a plausible and chemically sound multi-step approach, detailing the necessary starting materials, key reactions, and generalized experimental protocols.
Strategic Approach to Synthesis
The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2,3-diiodophenol. This strategy involves:
-
Nitration: The regioselective introduction of a nitro group at the para-position of the hydroxyl group of 2,3-diiodophenol to yield 4-nitro-2,3-diiodophenol.
-
Reduction: The subsequent selective reduction of the nitro group to an amino group to afford the final product, this compound.
This pathway is advantageous as it utilizes a readily available starting material and employs well-established chemical transformations. An alternative, though less direct, route could involve the diazotization of 2,3-diiodoaniline followed by hydrolysis, which also necessitates the synthesis of the di-iodinated aniline precursor.
Detailed Synthetic Pathways and Starting Materials
The primary proposed synthetic route is visualized in the workflow diagram below, followed by a detailed breakdown of each step.
Figure 1: Proposed synthetic pathways for this compound.
Starting Material: 2,3-Diiodophenol
The key precursor for the primary synthetic route is 2,3-diiodophenol. While commercially available, its synthesis can be achieved from precursors like 2,3-diiodoaniline through diazotization followed by hydrolysis.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Suppliers |
| 2,3-Diiodophenol | 408340-16-9 | C₆H₄I₂O | 345.90 | Available from various chemical suppliers. |
| 2,3-Diiodoaniline | 118427-09-1 | C₆H₅I₂N | 344.92 | Available from various chemical suppliers. |
Table 1: Primary Starting Materials and their Properties.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in the proposed synthesis of this compound.
Step 1: Nitration of 2,3-Diiodophenol to 4-Nitro-2,3-diiodophenol
The selective nitration of phenols is a well-established reaction, though the presence of two iodine atoms can influence the regioselectivity. The hydroxyl group is a strong ortho-, para-director. Since the ortho-positions (relative to the hydroxyl group) are blocked by iodine atoms, the nitration is expected to occur predominantly at the para-position.
General Protocol:
A solution of 2,3-diiodophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) is cooled in an ice bath.[1] A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side product formation.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water to precipitate the product. The crude 4-nitro-2,3-diiodophenol is then collected by filtration, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent like toluene.[3]
| Parameter | Condition |
| Starting Material | 2,3-Diiodophenol |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid (or other nitrating agents like NaNO₃ with an acidic catalyst)[1] |
| Solvent | Glacial Acetic Acid or Dichloromethane |
| Temperature | 0 - 5 °C |
| Reaction Time | Typically 1-3 hours (monitored by TLC) |
| Work-up | Quenching with ice-water, filtration, washing with water |
| Purification | Recrystallization (e.g., from toluene) |
| Expected Yield | Moderate to high (specific data for this substrate is not readily available in the literature) |
Table 2: Generalized Reaction Conditions for the Nitration of 2,3-Diiodophenol.
Figure 2: Workflow for the nitration of 2,3-diiodophenol.
Step 2: Reduction of 4-Nitro-2,3-diiodophenol to this compound
The reduction of the nitro group to an amine can be achieved using various methods. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without causing de-iodination.
Common Reduction Methods:
-
Metal/Acid Reduction: A widely used and cost-effective method involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid.[4]
-
Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[3] It is generally a clean and efficient method, but care must be taken to control the reaction conditions to prevent dehalogenation.
-
Sodium Borohydride: In some cases, sodium borohydride in the presence of a catalyst can be used for the reduction of nitroarenes.[3]
General Protocol (using Iron/HCl):
4-Nitro-2,3-diiodophenol is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of concentrated hydrochloric acid are added to the suspension. The mixture is then heated to reflux and stirred vigorously. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and filtered to remove the iron and iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.
| Parameter | Condition (Fe/HCl) | Condition (Catalytic Hydrogenation) |
| Starting Material | 4-Nitro-2,3-diiodophenol | 4-Nitro-2,3-diiodophenol |
| Reagents | Iron powder, Hydrochloric acid | H₂, Pd/C or Raney Nickel |
| Solvent | Ethanol/Water | Methanol or Ethanol |
| Temperature | Reflux | Room temperature to 50 °C |
| Pressure | Atmospheric | 1 atm to slightly elevated |
| Reaction Time | 2-6 hours (monitored by TLC) | 1-4 hours (monitored by TLC) |
| Work-up | Filtration, neutralization | Filtration of catalyst, solvent evaporation |
| Purification | Recrystallization | Recrystallization |
| Expected Yield | Generally high (specific data for this substrate is not readily available) | Generally high (specific data for this substrate is not readily available) |
Table 3: Generalized Reaction Conditions for the Reduction of 4-Nitro-2,3-diiodophenol.
Figure 3: Workflow for the reduction of 4-nitro-2,3-diiodophenol.
Conclusion
While a direct, one-pot synthesis for this compound is not prominently featured in the surveyed scientific literature, a robust and logical two-step synthetic route commencing from 2,3-diiodophenol is proposed. This pathway, involving regioselective nitration followed by selective reduction, utilizes standard and well-understood organic transformations. The detailed methodologies and tabulated data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions for these specific substrates may be required to maximize yields and purity.
References
- 1. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]
- 4. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of Diiodinated Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of diiodinated aminophenols. These compounds, characterized by an aminophenol core substituted with two iodine atoms, have emerged as versatile scaffolds in medicinal chemistry and molecular imaging. This document details their potential in anticancer therapy, as precursors for radiopharmaceuticals, and their role as modulators of key signaling pathways.
Synthesis of Diiodinated Aminophenols
The introduction of two iodine atoms onto the aminophenol ring is a critical step in harnessing the potential of these molecules. A common synthetic route involves the direct iodination of a protected aminophenol.
Experimental Protocol: Synthesis of 3,5-diiodo-4-aminophenol
This protocol outlines a representative synthesis of 3,5-diiodo-4-aminophenol, a foundational diiodinated aminophenol.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Anhydrous acetic acid
-
Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent
-
Sodium bisulfite or sodium thiosulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Suitable organic solvents (e.g., ethanol, diethyl ether)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Protection of the Amino Group: The amino group of p-aminophenol is first protected to prevent unwanted side reactions during iodination. This is typically achieved by acetylation.
-
Dissolve p-aminophenol in anhydrous acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture to form p-acetamidophenol (acetaminophen)[1].
-
-
Iodination:
-
Dissolve the protected p-acetamidophenol in a suitable solvent.
-
Slowly add the iodinating agent (e.g., a solution of iodine monochloride) to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Once the reaction is complete, quench any excess iodinating agent by adding a solution of sodium bisulfite or sodium thiosulfate.
-
The diiodinated intermediate is then isolated, typically by precipitation and filtration.
-
The protecting acetyl group is removed by acid or base hydrolysis. For example, the intermediate can be refluxed with hydrochloric acid to yield the hydrochloride salt of 3,5-diiodo-4-aminophenol.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent to obtain pure 3,5-diiodo-4-aminophenol.
-
Physicochemical and Toxicological Properties
The physicochemical properties and toxicological profile of diiodinated aminophenols are crucial for their application in biological systems. While comprehensive data for all derivatives is not available, the properties of the parent compound, 4-aminophenol, provide a baseline.
| Property | Value (for 4-Aminophenol) | Reference |
| Molecular Formula | C6H7NO | [2][3] |
| Molar Mass | 109.13 g/mol | [2][3] |
| Appearance | White or reddish-yellow crystals | [2] |
| Melting Point | 187.5 °C | [3] |
| Boiling Point | 284 °C | [3] |
| Solubility in water | 1.5 g/100 mL | [3] |
| log P | 0.04 | [3] |
Toxicity Data (for 4-Aminophenol):
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 375-671 mg/kg | |
| LD50 | Mouse | Oral | 400-800 mg/kg |
Note: The addition of two iodine atoms significantly increases the molecular weight and is expected to alter the lipophilicity and other physicochemical properties of the molecule, which in turn will influence its biological activity and toxicity.
Applications in Cancer Research
Diiodinated aminophenol derivatives have shown promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and survival.
Tyrosine Kinase Inhibition
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of RTK signaling is a common feature of many cancers, making them attractive targets for therapeutic intervention.[4] Diiodinated aminophenols have been investigated as potential tyrosine kinase inhibitors (TKIs). The bulky iodine atoms can facilitate strong binding interactions within the ATP-binding pocket of the kinase domain, leading to inhibition of its activity.
Caption: Inhibition of the RTK signaling pathway by a diiodinated aminophenol TKI.
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6][7][8] Inducing ferroptosis in cancer cells has emerged as a promising therapeutic strategy. While the direct interaction of diiodinated aminophenols with the ferroptosis pathway is still under investigation, their potential to generate reactive oxygen species (ROS) due to the presence of the phenolic hydroxyl group could contribute to the lipid peroxidation central to this process.
Caption: Overview of the ferroptosis signaling pathway and potential influence of diiodinated aminophenols.
Experimental Protocol: In Vitro Anticancer Activity Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Diiodinated aminophenol compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diiodinated aminophenol compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently remove the medium and fix the cells by adding cold TCA solution to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Measurement and Analysis:
-
Add Tris-base solution to each well to solubilize the bound dye.
-
Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound and determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]
-
Applications in Radiopharmaceutical Chemistry
The presence of iodine atoms makes diiodinated aminophenols ideal precursors for the development of radiopharmaceuticals for both diagnostic imaging (Positron Emission Tomography - PET) and targeted radionuclide therapy. The stable iodine atoms can be replaced with radioactive isotopes of iodine, such as Iodine-124 for PET imaging or Iodine-131 for therapy.
Precursors for PET Imaging Agents
PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify physiological processes in the body. Diiodinated aminophenols can be radiolabeled with Iodine-124 (a positron emitter) to create PET tracers. These tracers can be designed to target specific biological molecules, such as receptors or enzymes that are overexpressed in diseased tissues.
Caption: General workflow for the synthesis of a diiodinated aminophenol-based PET tracer.
Experimental Protocol: Radioiodination with Iodine-124
This protocol provides a general outline for the radioiodination of a diiodinated aminophenol precursor. The specific conditions will need to be optimized for each compound.
Materials:
-
Diiodinated aminophenol precursor (e.g., a trialkylstannyl derivative for iododestannylation)
-
[¹²⁴I]Sodium iodide
-
Oxidizing agent (e.g., chloramine-T, Iodogen®)
-
Reaction buffer (e.g., phosphate buffer)
-
Quenching agent (e.g., sodium metabisulfite)
-
HPLC system for purification and analysis
-
Radiation detection equipment
Procedure:
-
Preparation:
-
Prepare a solution of the diiodinated aminophenol precursor in a suitable solvent.
-
Prepare a solution of the oxidizing agent.
-
-
Radioiodination Reaction:
-
In a shielded vial, combine the precursor solution, [¹²⁴I]sodium iodide, and the oxidizing agent in the reaction buffer.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (typically 5-30 minutes).
-
-
Quenching:
-
Stop the reaction by adding the quenching agent.
-
-
Purification:
-
Purify the radiolabeled compound using reverse-phase HPLC to separate it from unreacted [¹²⁴I]iodide and other impurities.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using radio-HPLC and other appropriate analytical techniques.
-
Thyroid Hormone Analogs
Diiodinated aminophenols share structural similarities with thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). This structural resemblance suggests that they may act as agonists or antagonists at thyroid hormone receptors, potentially influencing metabolic pathways regulated by these hormones. Further research is needed to fully elucidate the interactions of diiodinated aminophenols with the thyroid hormone signaling pathway.[10]
Conclusion
Diiodinated aminophenols represent a promising class of compounds with a wide range of potential applications in drug discovery and molecular imaging. Their synthetic accessibility, coupled with the unique properties conferred by the iodine atoms, makes them valuable scaffolds for the development of novel anticancer agents, targeted radiopharmaceuticals, and probes for studying biological processes. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. Further investigation into the specific molecular interactions and biological activities of diverse diiodinated aminophenol derivatives is warranted to fully realize their therapeutic and diagnostic potential.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2,3-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical and physical properties of 4-Amino-2,3-diiodophenol. Due to the limited availability of experimental data for this specific compound in publicly accessible databases and scientific literature, this guide also provides information on structurally similar compounds to offer comparative insights. The calculated molecular weight and a summary of key chemical data are presented. This document is intended to support researchers and scientists in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical and Physical Properties
| Property | This compound (Calculated) | 4-Amino-2,3-dichlorophenol (Experimental) |
| Molecular Formula | C₆H₅I₂NO | C₆H₅Cl₂NO[1][2] |
| Molecular Weight | 360.92 g/mol | 178.01 g/mol [1] |
| IUPAC Name | This compound | 4-amino-2,3-dichlorophenol[1] |
| CAS Number | Not available | 39183-17-0[1] |
| SMILES | Nc1cc(I)c(I)c(O)c1 | C1=CC(=C(C(=C1N)Cl)Cl)O[1] |
Logical Relationship of Structural Analogs
The following diagram illustrates the structural relationship between the target compound, this compound, and a known, structurally similar compound, 4-Amino-2,3-dichlorophenol. This visualization helps in understanding the substitution pattern on the phenol ring.
General Experimental Workflow for Synthesis (Hypothetical)
As no specific synthesis protocols for this compound were found, a generalized hypothetical workflow for the synthesis of a di-iodinated aminophenol is presented below. This serves as a conceptual guide for researchers aiming to develop a synthetic route.
Experimental Protocols (General Methodologies)
Detailed experimental protocols for this compound are not available in the reviewed literature. However, the following are general methodologies that would likely be employed for the synthesis and characterization of such a compound, based on standard organic chemistry practices.
4.1. General Synthesis of Halogenated Aminophenols
-
Objective: To introduce two iodine atoms onto the phenol ring of an aminophenol precursor.
-
Materials:
-
Starting Material (e.g., 4-Aminophenol)
-
Protecting Agent (e.g., Acetic Anhydride)
-
Iodinating Agent (e.g., Iodine monochloride, N-Iodosuccinimide)
-
Solvent (e.g., Acetic Acid, Dichloromethane)
-
Base (e.g., Sodium Bicarbonate, Pyridine)
-
Acid for deprotection (e.g., Hydrochloric Acid)
-
-
Protocol:
-
Protection: The amino group of the starting aminophenol is first protected to prevent side reactions during iodination. This is typically achieved by acetylation with acetic anhydride.
-
Iodination: The protected aminophenol is dissolved in a suitable solvent, and the iodinating agent is added portion-wise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is quenched, and the organic product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography or recrystallization.
-
Deprotection: The protecting group is removed by acid or base hydrolysis to yield the final di-iodinated aminophenol.
-
Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Protocol:
-
A standard solution of the purified compound is prepared in a suitable solvent.
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of the main component is used to calculate the purity.
-
References
An In-depth Technical Guide on the Stability and Storage of 4-Amino-2,3-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-2,3-diiodophenol. Due to the limited availability of specific stability data for this compound, this document extrapolates information from structurally related compounds, including other substituted phenols, to offer best-practice guidance. The information herein is intended to support researchers and professionals in the proper handling, storage, and assessment of this compound to ensure its integrity for research and development activities.
Chemical Properties and Structure
This compound is a substituted aromatic compound with the molecular formula C₆H₅I₂NO. Its structure, featuring an amino group, a hydroxyl group, and two iodine atoms on the phenol ring, suggests potential sensitivities to light, air (oxidation), and temperature. The stability of iodinated aromatic compounds can be influenced by factors such as moisture, heat, and light, which can lead to degradation.[1]
Recommended Storage and Handling Conditions
Based on data from related aminophenol and iodinated compounds, the following storage and handling conditions are recommended to maintain the stability and purity of this compound.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound | Recommended Storage Temperature | Atmosphere | Light Conditions |
| This compound (Proposed) | Room Temperature or Refrigerated (2-8°C) | Inert (e.g., Argon, Nitrogen) | Keep in dark place |
| 4-Aminophenol | 15-25°C[2] | Air & Light Sensitive[3] | Protect from light |
| 4-Amino-2,3-dichlorophenol | Room Temperature[4] | Inert atmosphere[4] | Keep in dark place[4] |
| Saturated Phenol | 4°C[5] | N/A | Protect from light[5] |
Handling Precautions:
-
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[5][6]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat, must be worn.[5][7]
-
Avoid contact with skin, eyes, and clothing. Phenolic compounds can be corrosive and toxic, with the ability to be absorbed through the skin.[6][7]
-
Incompatible materials to avoid include strong oxidizing agents, reducing agents, bases, and certain metals like aluminum, copper, and brass alloys.[3][8]
Potential Degradation Pathways
The degradation of this compound is likely to occur through oxidation of the aminophenol structure and potential deiodination.
-
Oxidation: The presence of both amino and hydroxyl groups on the aromatic ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities, a common characteristic of aminophenol degradation. For instance, 4-aminophenol may discolor in the air.[3]
-
Dehalogenation: Iodinated aromatic compounds can undergo dehalogenation, particularly in the presence of certain catalysts or under specific environmental conditions.[9] While generally stable, the carbon-iodine bond can be cleaved under certain reductive or photolytic conditions.
Below is a conceptual diagram illustrating a potential degradation pathway.
References
- 1. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. 4-Aminophenol | 123-30-8 [chemicalbook.com]
- 4. 4-Amino-2,3-dichlorophenol | 39183-17-0 [sigmaaldrich.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 4-Amino-2,3-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Amino-2,3-diiodophenol, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Infrared (IR) Spectroscopy for functional group identification, and Elemental Analysis for determination of elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this compound.
Quantitative Data
| Parameter | Value | Reference |
| Purity (typical) | ≥95.0% | Adapted from |
| Column | C18, 5 µm, 4.6 x 150 mm | Adapted from[1] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Adapted from[2] |
| Flow Rate | 1.0 mL/min | Adapted from[3] |
| Detection | UV at 275 nm | Adapted from[1] |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., Primesep 100, 5 µm, 4.6 x 150 mm)[1].
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm[1].
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
-
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices. Derivatization is often required to increase the volatility of the analyte.
Quantitative Data
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | Adapted from[4] |
| Ionization Energy | 70 eV | Adapted from[4] |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Adapted from[5] |
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
Instrumentation:
-
A GC-MS system equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector[5].
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C[5].
-
Injection Mode: Splitless[5].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5].
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[4].
-
Scan Range: m/z 50-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
The identity of this compound is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Expected ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~9.5 | Singlet | 1H | Phenolic -OH |
| ¹H | ~6.8 | Doublet | 1H | Aromatic C-H |
| ¹H | ~6.5 | Doublet | 1H | Aromatic C-H |
| ¹H | ~5.0 | Broad Singlet | 2H | Amino -NH₂ |
| ¹³C | ~150 | - | - | C-OH |
| ¹³C | ~140 | - | - | C-NH₂ |
| ¹³C | ~120 | - | - | Aromatic C-H |
| ¹³C | ~115 | - | - | Aromatic C-H |
| ¹³C | ~90 | - | - | C-I |
| ¹³C | ~85 | - | - | C-I |
Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 500 MHz)[6].
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Logical Relationship Diagram
Caption: Logical relationships in NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3400-3200 | Strong, Broad | O-H and N-H stretching | Adapted from[6] |
| 3050-3000 | Medium | Aromatic C-H stretching | Adapted from[6] |
| 1620-1580 | Strong | N-H bending and C=C stretching | Adapted from[6] |
| 1500-1400 | Medium | Aromatic C=C stretching | Adapted from[6] |
| 1300-1200 | Strong | C-O stretching (phenol) | Adapted from[6] |
| 850-750 | Strong | C-H out-of-plane bending | Adapted from[6] |
| 600-500 | Medium | C-I stretching |
Experimental Protocol
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer[6].
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Experimental Workflow
Caption: Workflow for FT-IR analysis of this compound.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and iodine in this compound, which is crucial for confirming its empirical formula.
Theoretical Elemental Composition for C₆H₅I₂NO
| Element | Symbol | Atomic Mass | Theoretical % |
| Carbon | C | 12.01 | 19.97 |
| Hydrogen | H | 1.01 | 1.40 |
| Iodine | I | 126.90 | 70.31 |
| Nitrogen | N | 14.01 | 3.88 |
| Oxygen | O | 16.00 | 4.43 |
Experimental Protocol
-
Sample Preparation:
-
Provide a pure, dry sample (typically 2-5 mg) of this compound.
-
-
Instrumentation:
-
A CHN analyzer for carbon, hydrogen, and nitrogen content.
-
A separate method, such as titration or ICP-MS, is required for iodine determination.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of each element with the theoretical values. The experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.
-
Logical Relationship Diagram
Caption: Logical flow for confirming the empirical formula via elemental analysis.
References
- 1. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of 4-Amino-2,3-diiodophenol
Introduction
4-Amino-2,3-diiodophenol is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound. The protocols are intended for researchers, scientists, and drug development professionals.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of substituent effects on the phenol ring, drawing comparisons from structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |
| H-6 | 6.5 - 6.9 | Doublet | 8.0 - 9.0 |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | N/A |
| -OH | 8.5 - 9.5 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-2 (C-I) | 85 - 95 |
| C-3 (C-I) | 90 - 100 |
| C-4 (C-NH₂) | 140 - 145 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (-OH and -NH₂).
-
Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL in DMSO-d₆.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
-
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 180 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Temperature: 298 K
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR before Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
The following diagrams illustrate the logical workflow of the NMR analysis and the proposed signaling pathways for the structural assignment.
Application Notes and Protocols for Mass Spectrometry of 4-Amino-2,3-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical guidance for the mass spectrometric analysis of 4-Amino-2,3-diiodophenol. Due to the limited availability of direct mass spectrometry data for this specific compound, this application note leverages data from structurally analogous compounds, including 4-aminophenol, 4-amino-2-iodophenol, and 4-amino-2,3-dichlorophenol, to predict fragmentation patterns and establish robust analytical protocols. The methodologies outlined herein are intended to serve as a comprehensive starting point for researchers developing quantitative and qualitative assays for this compound in various matrices.
Predicted Mass Spectrometry Data
The accurate mass of this compound (C₆H₅I₂NO) is a critical parameter for its characterization. Based on its elemental composition, the predicted mass-to-charge ratios (m/z) for the parent ion and its isotopes, as well as for potential fragment ions, are summarized below. These predictions are foundational for method development in high-resolution mass spectrometry.
Table 1: Predicted m/z Values for Isotopologues of [M+H]⁺ Ion of this compound
| Isotopologue Formula | Predicted m/z | Relative Abundance (%) |
| C₆H₆I₂NO⁺ | 361.8530 | 100.00 |
| ¹³CC₅H₆I₂NO⁺ | 362.8563 | 6.58 |
| C₆H₅D I₂NO⁺ | 362.8593 | 0.09 |
| C₆H₆I₂N¹⁵O⁺ | 362.8500 | 0.37 |
| C₆H₆I₂NO¹⁷⁺ | 361.8574 | 0.04 |
Table 2: Predicted Fragmentation Pattern and m/z of Major Fragment Ions of this compound
| Proposed Fragment | Predicted m/z | Description of Neutral Loss |
| [M+H-I]⁺ | 234.9494 | Loss of an iodine radical |
| [M+H-2I]⁺ | 108.0444 | Loss of two iodine radicals |
| [M+H-CO]⁺ | 333.8581 | Loss of carbon monoxide |
| [M+H-NH₃]⁺ | 344.8373 | Loss of ammonia |
| [C₅H₄INO]⁺ | 232.9338 | Loss of HI and CH₃ |
Experimental Protocols
The following protocols are recommended for the analysis of this compound and are based on established methods for similar halogenated aromatic compounds.
Sample Preparation
A generic sample preparation protocol is outlined below. The actual procedure may require optimization based on the sample matrix.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Spike: For quantitative analysis in complex matrices (e.g., plasma, tissue homogenate), spike the matrix with known concentrations of the analyte.
-
Extraction (for complex matrices):
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Acidify the sample with 0.1 M HCl and extract twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Table 3: Recommended LC-MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Collision Gas | Argon |
| Collision Energy | 10-40 eV (optimized for fragmentation) |
| MS Scan Range | m/z 50-500 |
| MS/MS Transitions | Monitor for predicted fragments (see Table 2) |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS.
Caption: Experimental workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway
This diagram shows the predicted fragmentation cascade of the protonated this compound molecule.
Application Note: HPLC Purification of 4-Amino-2,3-diiodophenol
Introduction
4-Amino-2,3-diiodophenol is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and for ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.[1][2] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purification of this compound. The methodology presented provides a reliable protocol for isolating the target compound from reaction mixtures and impurities.
The separation of halogenated aromatic compounds by RP-HPLC is influenced by their hydrophobicity.[1] The presence of iodo- and amino- functional groups on the phenol ring necessitates careful optimization of mobile phase conditions to achieve efficient separation and good peak symmetry. The use of an acidic modifier in the mobile phase is often employed to suppress the ionization of the amino group, leading to improved peak shape.[3][4]
Experimental Protocol
This protocol outlines the preparation of the sample and the HPLC methodology for the purification of this compound.
1. Sample Preparation
-
Dissolution: Accurately weigh the crude this compound sample. Dissolve the sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point. The final concentration should be approximately 1-5 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions
The following parameters were established for the purification of this compound on a standard preparative HPLC system.
| Parameter | Value |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18, 250 x 10 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
3. Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified solid product.
-
Purity Analysis: Re-analyze a small portion of the purified product using analytical HPLC to confirm its purity.
Data Presentation
The purification process was monitored, and the results are summarized in the table below. The retention time of the main product and a common impurity are presented, along with the purity of the compound before and after purification.
| Compound | Retention Time (min) | Purity (Crude Sample) | Purity (After Purification) |
| This compound | 12.5 | 85% | >98% |
| Impurity 1 | 9.8 | 10% | <0.5% |
| Impurity 2 | 15.2 | 5% | <0.5% |
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
The described reverse-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation of the target compound from common impurities. The protocol is scalable for preparative purposes and yields a final product with high purity, suitable for further applications in research and development. The principles of this method can also be adapted for the purification of other similar halogenated aromatic compounds.[5][6]
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Amino-2,3-diiodophenol as a Chemical Intermediate
Introduction
4-Amino-2,3-diiodophenol is a halogenated aromatic amine with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the amino and hydroxyl functional groups, combined with the two iodine atoms on the aromatic ring, makes it a versatile building block for introducing specific functionalities into larger molecules. Its structural analogs, such as 4-Amino-2,3-dichlorophenol, are utilized in the production of fungicides and as precursors for pyrazine-based compounds with applications in treating inflammation, respiratory disorders, and viral infections.[1][2][3]
Physicochemical Properties
The exact physicochemical properties of this compound are not documented. However, based on its analogs, the following properties can be anticipated.
Table 1: Physicochemical Properties of this compound and its Analogs.
| Property | This compound (Predicted) | 4-Amino-2,3-dichlorophenol | 4-Amino-2-iodophenol |
| Molecular Formula | C₆H₅I₂NO | C₆H₅Cl₂NO[1][4] | C₆H₆INO[5][6] |
| Molecular Weight | 360.92 g/mol | 178.01 g/mol [1][4] | 235.02 g/mol [5] |
| Appearance | Likely a solid, possibly light-colored | Brown or white to light yellow solid[1][7] | Powder |
| Melting Point | Not available | ~120-123 °C[7] | 110-120 °C (subl.) |
| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and toluene. | Soluble in alcohol and ketone; slightly soluble in acid and alkali; insoluble in water.[7] | Not specified |
| Purity (typical) | Not available | ≥98.0%[1] | ≥95.0% (HPLC) |
Synthesis Protocols
The synthesis of this compound is expected to follow a similar pathway to that of 4-Amino-2,3-dichlorophenol, which often involves the reduction of a corresponding nitro or azo compound. Two potential synthetic routes based on analogous compounds are presented below.
3.1. Protocol 1: Hypothesized Synthesis of this compound via Reduction of a Di-iodo-azophenol Intermediate
This protocol is adapted from the synthesis of 4-Amino-2,3-dichlorophenol.[2][8]
Experimental Workflow:
References
- 1. innospk.com [innospk.com]
- 2. 4-Amino-2,3-dichlorphenol | 39183-17-0 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Amino-2-iodophenol | C6H6INO | CID 13774763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Iodination of Aminophenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the iodination of aminophenols, versatile building blocks in organic synthesis and crucial intermediates in the development of pharmaceuticals. This document details various synthetic protocols, presents quantitative data for reaction optimization, and illustrates relevant biological pathways where iodinated aminophenol derivatives play a significant role.
Introduction
Iodinated aminophenols are valuable precursors in medicinal chemistry and materials science. The introduction of an iodine atom onto the aminophenol scaffold opens up a wide range of synthetic transformations, including cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. The regioselective iodination of aminophenols is of particular importance, as the position of the iodine substituent dictates the subsequent synthetic utility and the biological activity of the resulting derivatives. This document outlines common methods for the iodination of ortho-, meta-, and para-aminophenols, providing researchers with the necessary information to select and perform the optimal reaction for their specific needs.
Methods of Iodination
The iodination of aminophenols can be broadly categorized into two main approaches: direct electrophilic iodination and diazotization followed by iodine substitution.
-
Direct Electrophilic Iodination: Due to the electron-donating nature of both the amino and hydroxyl groups, the aminophenol ring is highly activated towards electrophilic aromatic substitution. Iodination typically occurs at the positions ortho and para to the activating groups. Common reagents for direct iodination include molecular iodine in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent and reaction conditions can influence the regioselectivity and yield of the reaction.
-
Diazotization and Sandmeyer-type Reaction: This method is particularly effective for the synthesis of iodo-derivatives from amino-substituted precursors. The amino group of an aminophenol can be converted to a diazonium salt, which is then displaced by an iodide ion, often from potassium iodide. This method offers a high degree of regioselectivity, as the position of iodination is determined by the initial position of the amino group.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the iodination of various aminophenol isomers using different methods. This data is intended to provide a comparative overview to aid in the selection of the most suitable protocol.
Table 1: Iodination of para-Aminophenol
| Method | Iodinating Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Product(s) | Reference |
| Diazotization | NaNO₂, H₂SO₄, KI, Copper bronze | Water, Chloroform | 0 then 75-80 | Several hours | 69-72 | p-Iodophenol | [1] |
| Direct Iodination (General) | N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.) | Acetonitrile | Room Temp. | Short | High | Regioselective iodination of anilines | [2] |
| Direct Iodination (Oxidative) | I₂, H₂O₂ | Water | 50 | 24 h | 92 | 4-Hydroxy-3,5-diiodoacetophenone from 4-hydroxyacetophenone | [3] |
Table 2: Iodination of ortho-Aminophenol
| Method | Iodinating Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Product(s) | Reference |
| Direct Iodination (General) | I₂, H₂O₂ | Water | Room Temp. | 24 h | 49 (mono-iodo), 21 (di-iodo) | 2-Iodophenol and 2,6-Diiodophenol from phenol | [4] |
| Direct Iodination (General) | NIS, Acid catalyst | Acetonitrile | Room Temp. | Varies | Good-Excellent | General method for activated arenes | [2][5] |
Table 3: Iodination of meta-Aminophenol
| Method | Iodinating Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Product(s) | Reference |
| Direct Iodination (General) | NIS, Acid catalyst | Acetonitrile | Room Temp. | Varies | Good-Excellent | General method for activated arenes | [2][5] |
Note: Specific protocols and yields for the direct iodination of aminophenols are not always readily available in the literature and may require optimization based on the general methods provided for phenols and anilines.
Experimental Protocols
Protocol 1: Synthesis of p-Iodophenol from p-Aminophenol via Diazotization[1]
This protocol describes the preparation of p-iodophenol from p-aminophenol using a Sandmeyer-type reaction.
Materials:
-
p-Aminophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Copper bronze
-
Chloroform
-
Dilute sodium thiosulfate solution
-
Ligroin (b.p. 90–110°)
-
Ice
Procedure:
-
Diazotization:
-
In a suitable vessel, dissolve 109 g (1 mole) of p-aminophenol in a mixture of 500 g of ice, 500 cc of water, and 65 cc of concentrated sulfuric acid.
-
Cool the solution to 0°C in a freezing mixture.
-
With constant mechanical stirring, add a solution of 72 g of 95% sodium nitrite in 150 cc of water over the course of an hour, maintaining the temperature at 0°C.
-
Continue stirring for an additional 20 minutes.
-
Add 20 cc of concentrated sulfuric acid to the reaction mixture.
-
-
Iodination:
-
Pour the diazonium salt solution into an ice-cold solution of 200 g of potassium iodide in 200 cc of water.
-
After a few minutes, add 1 g of copper bronze with continued stirring.
-
Slowly warm the solution on a water bath to 75–80°C until the evolution of nitrogen ceases. The p-iodophenol will separate as a heavy dark oil.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture three times with 165-cc portions of chloroform.
-
Wash the combined chloroform extracts with a dilute sodium thiosulfate solution.
-
Remove the chloroform by distillation on a water bath.
-
Distill the residue under reduced pressure. The p-iodophenol will distill at 138–140°C/5 mm.
-
Recrystallize the product from approximately 2 L of ligroin (b.p. 90–110°) to obtain a colorless product.
-
Expected Yield: 153–159 g (69–72% of the theoretical amount).
Protocol 2: General Procedure for Direct Iodination using N-Iodosuccinimide (NIS)[2][5]
This protocol provides a general method for the regioselective iodination of activated aromatic compounds like aminophenols.
Materials:
-
Aminophenol isomer (ortho, meta, or para)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Acetonitrile or other suitable solvent
-
Dichloromethane or Ethyl acetate for extraction
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the aminophenol (1 equivalent) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add N-Iodosuccinimide (1-1.2 equivalents).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrate.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the iodinated aminophenol.
-
Protocol 3: General Procedure for Direct Iodination using Iodine and Hydrogen Peroxide[3][6]
This protocol outlines a method for the iodination of phenols using an environmentally friendly oxidizing agent. This method has been shown to be effective for di-iodination of phenols and may be adapted for aminophenols.[3][6]
Materials:
-
Aminophenol isomer (ortho, meta, or para)
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend the aminophenol (1 equivalent) in water.
-
Add iodine (1.5 equivalents).
-
Carefully add 30% hydrogen peroxide (3 equivalents).
-
-
Reaction:
-
Stir the mixture at room temperature or heat to 50°C for reactions with less reactive substrates.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Relevant Pathways
Iodinated aminophenols are precursors to a variety of biologically active molecules. The following diagrams illustrate two signaling pathways where derivatives of aminophenols have a significant impact.
Cabozantinib Signaling Pathway Inhibition
para-Aminophenol is a key building block in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used in cancer therapy.[7][8][9][10][11] Cabozantinib targets multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, thereby inhibiting tumor angiogenesis, invasion, and metastasis.[1][4][5][12][13]
Caption: Cabozantinib inhibits MET and VEGFR2 signaling.
Ferroptosis Inhibition by ortho-Aminophenol Derivatives
Recent studies have shown that derivatives of ortho-aminophenol can act as potent inhibitors of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[14][15][16][17] These compounds can act as radical-trapping antioxidants, thereby preventing the accumulation of lipid reactive oxygen species (ROS).
Caption: Inhibition of ferroptosis by ortho-aminophenol derivatives.
References
- 1. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kajay-remedies.com [kajay-remedies.com]
- 8. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN106632028A - Cabozantinib preparation method - Google Patents [patents.google.com]
- 11. Synthesis of Cabozantinib (S)-Malate [cjph.com.cn]
- 12. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 13. cabometyxhcp.com [cabometyxhcp.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ferroptosis and Intrinsic Drug-induced Liver Injury by Acetaminophen and Other Drugs: A Critical Evaluation and Historical Perspective [xiahepublishing.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,3-diiodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 4-Amino-2,3-diiodophenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Incomplete reaction. - Formation of multiple iodinated isomers. - Product loss during workup and purification. - Suboptimal reaction temperature. | - Increase reaction time or temperature, monitoring by TLC. - Control stoichiometry of the iodinating agent carefully. - Optimize extraction and crystallization solvents. - Screen different reaction temperatures to find the optimum. |
| Presence of multiple spots on TLC, indicating a mixture of products | - Over-iodination: Formation of tri-iodinated or other poly-iodinated byproducts.[1] - Formation of regioisomers: Iodination at other positions on the aromatic ring (e.g., 2,5- or 2,6-diiodophenol). - Incomplete iodination: Presence of mono-iodinated intermediates. | - Add the iodinating agent dropwise and slowly to control the reaction.[1] - Use a precise stoichiometric amount of the iodinating agent. - Employ a milder iodinating agent or reaction conditions. - Utilize column chromatography for purification to separate isomers. |
| Product appears dark or discolored | - Oxidation: The starting material, 4-aminophenol, or the product is susceptible to oxidation by air or oxidizing agents, leading to colored impurities. - Formation of dendritic materials: Aromatic amines can form polymeric materials with iodine.[2] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Purify the crude product by treatment with activated charcoal followed by recrystallization. |
| Difficulty in purifying the final product | - Co-crystallization of isomers. - Similar polarity of the desired product and side products. | - Attempt purification using a different recrystallization solvent or a mixture of solvents. - Employ column chromatography with a carefully selected eluent system. - Consider derivatization of the amino or hydroxyl group to alter polarity for easier separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most common side reactions are over-iodination, leading to tri-iodinated byproducts, and the formation of various regioisomers due to the directing effects of the amino and hydroxyl groups.[1] The starting material, 4-aminophenol, has multiple active sites for electrophilic substitution, which can result in a mixture of mono-, di-, and tri-iodinated products.
Q2: How can I control the extent of iodination to favor the formation of the di-iodinated product?
A2: Controlling the stoichiometry of the iodinating agent is crucial.[1] A slow, dropwise addition of the reagent can help to prevent localized high concentrations that favor over-iodination.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is also essential to stop the reaction once the desired product is predominantly formed.
Q3: What is the role of the solvent in this reaction?
A3: The choice of solvent can influence the reactivity of the iodinating agent and the solubility of the reactants. Polar solvents are typically used. For instance, the iodination of phenols can be carried out in aqueous solutions.[3] The pH of the solution is also a critical parameter, as the phenolate ion is more reactive towards electrophiles than the undissociated phenol.[4]
Q4: My final product is a dark-colored solid. What causes this and how can I obtain a purer, lighter-colored product?
A4: The dark color is likely due to the oxidation of the aminophenol moiety. To prevent this, it is advisable to conduct the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen). Purification of the crude product can be achieved by recrystallization, potentially with the addition of a small amount of a reducing agent like sodium dithionite to decolorize the solution, or by treatment with activated charcoal to adsorb colored impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Iodine and many iodinating agents are corrosive and can cause severe burns. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Care should be taken when handling oxidizing agents that might be used in the reaction.
Experimental Protocols
Synthesis of this compound from 4-Aminophenol
-
Dissolution of Starting Material: Dissolve 1 mole equivalent of 4-aminophenol in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be set up in a fume hood and under an inert atmosphere (nitrogen or argon).
-
Preparation of Iodinating Agent: In a separate flask, prepare a solution of the iodinating agent (e.g., 2.1 mole equivalents of iodine monochloride or a mixture of sodium iodide and an oxidizing agent like sodium hypochlorite).
-
Reaction: Cool the solution of 4-aminophenol in an ice bath. Slowly add the iodinating agent solution dropwise from the addition funnel to the stirred 4-aminophenol solution over a period of 1-2 hours. Maintain the temperature below 5 °C during the addition.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is complete when the starting material spot has disappeared and the desired product spot is at its maximum intensity.
-
Workup: Once the reaction is complete, quench any remaining iodinating agent by adding a solution of sodium thiosulfate until the dark color of iodine disappears. Adjust the pH of the solution to neutral (pH 7) using a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Caption: Reaction scheme showing the main synthesis pathway and potential side reactions.
Caption: A workflow diagram for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Iodination Regioselectivity for Aminophenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of aminophenols. The information aims to address common challenges and provide actionable solutions to optimize regioselectivity in these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of aminophenol iodination?
The regioselectivity of electrophilic iodination of aminophenols is primarily governed by a combination of electronic and steric effects. The amino (-NH₂) and hydroxyl (-OH) groups are both strong activating groups and are ortho, para-directing. This means that the iodine electrophile will preferentially add to the positions ortho (adjacent) or para (opposite) to these groups. The interplay between these groups and the reaction conditions determines the final isomer distribution.
Q2: I am getting a mixture of ortho and para isomers. How can I favor the formation of the para isomer?
Achieving high para-selectivity is often desirable to minimize purification challenges. Several strategies can be employed:
-
Steric Hindrance: The para position is generally less sterically hindered than the ortho positions.[1][2] Using bulkier iodinating reagents or introducing bulky protecting groups on the amino or hydroxyl functions can further enhance the steric bias towards the para position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer.
-
Solvent Choice: The choice of solvent can influence the distribution of isomers. Non-coordinating solvents may favor para substitution.
Q3: How can I promote the formation of the ortho isomer?
Selective ortho-iodination can be more challenging due to the inherent preference for the less hindered para position. However, certain strategies can be effective:
-
Directing Groups: In some cases, the use of specific directing groups that can chelate the iodinating agent and deliver it to the ortho position can be employed.
-
Thallation: A method involving treatment of a phenol with thallium(I) acetate followed by iodine has been shown to be selective for the ortho-position.[3]
-
Protecting Groups: Strategic use of protecting groups can block the para position, forcing iodination to occur at an available ortho position.
Q4: What are the most common iodinating agents for aminophenols, and how do they differ?
The two most common iodinating agents for this transformation are N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
-
N-Iodosuccinimide (NIS): NIS is a mild and versatile iodinating agent.[4] It is often used with a catalytic amount of a protic or Lewis acid to enhance its electrophilicity.[4][5] Reactions with NIS are generally easy to handle and often provide good yields.
-
Iodine Monochloride (ICl): ICl is a more reactive and highly effective iodinating agent.[6] It is a strong electrophile and can lead to rapid iodination. However, it is also corrosive and requires careful handling.
The choice between NIS and ICl will depend on the reactivity of the specific aminophenol substrate and the desired selectivity.
Q5: When should I consider using a protecting group strategy?
A protecting group strategy is highly recommended when:
-
You require a single, specific regioisomer and are struggling with selectivity.
-
You want to prevent di- or poly-iodination of the aromatic ring.
-
The amino or hydroxyl group interferes with the desired reaction.
Common protecting groups include acetyl groups for the amine and silyl ethers for the hydroxyl group.[7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently activated iodinating agent.2. Deactivation of the aromatic ring.3. Reaction temperature is too low. | 1. If using NIS, add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid.[4][5]2. Ensure the reaction is not performed under strongly acidic conditions that could protonate the amino group, thereby deactivating the ring.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Poor regioselectivity (mixture of ortho and para isomers) | 1. The electronic directing effects of the -OH and -NH₂ groups lead to a mixture of products.2. Insufficient steric differentiation between the ortho and para positions. | 1. Employ a protecting group strategy. Acetylate the more nucleophilic amino group to form an amide, which is still ortho, para-directing but can alter the isomer ratio. Protect the hydroxyl group as a bulky silyl ether to sterically hinder the adjacent ortho positions.[7][8][9][10]2. Experiment with different solvents of varying polarity and coordinating ability. |
| Formation of di- or poly-iodinated products | 1. The aminophenol ring is highly activated by two electron-donating groups.2. Use of an excess of the iodinating agent. | 1. Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents for mono-iodination).2. Add the iodinating agent slowly to the reaction mixture to maintain a low concentration.3. Consider protecting one of the activating groups to reduce the overall ring activation. |
| Reaction is messy, with many side products | 1. Oxidation of the aminophenol substrate.2. Decomposition of the starting material or product under the reaction conditions. | 1. Aminophenols can be sensitive to oxidation. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use milder reaction conditions (e.g., lower temperature, less reactive iodinating agent like NIS instead of ICl).3. Ensure the purity of starting materials and solvents. |
| Difficulty in isolating the product | 1. The product is highly polar and soluble in the aqueous phase during workup.2. The product co-elutes with starting material or other isomers during chromatography. | 1. During aqueous workup, adjust the pH to ensure the product is in its neutral form to maximize extraction into the organic layer. Use a more polar organic solvent for extraction if necessary.2. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Derivatization of a small sample can sometimes aid in separation and identification. |
Data Presentation
The regioselectivity of aminophenol iodination is highly dependent on the substrate and reaction conditions. Below is a summary of expected outcomes based on the principles of electrophilic aromatic substitution and data from related phenol and aniline iodinations.
Table 1: Expected Major Products in the Mono-iodination of Aminophenol Isomers
| Starting Material | Activating Groups Directing Positions | Steric Hindrance Considerations | Expected Major Product(s) |
| 2-Aminophenol | -OH directs to C4 (para) and C6 (ortho)-NH₂ directs to C4 (para) and C6 (ortho) | The positions C3 and C5 are also activated but generally less favored. C6 is sterically hindered by the adjacent -NH₂ and -OH groups. | 4-Iodo-2-aminophenol is typically the major product due to the strong directing effect to the para position of the hydroxyl group. |
| 3-Aminophenol | -OH directs to C2 (ortho), C4 (ortho), and C6 (para)-NH₂ directs to C2 (ortho), C4 (para), and C6 (ortho) | C2 is sterically hindered. C4 and C6 are the most activated and accessible positions. | A mixture of 4-Iodo-3-aminophenol and 6-Iodo-3-aminophenol is expected. The ratio can be influenced by the specific reaction conditions. |
| 4-Aminophenol | -OH directs to C2 (ortho) and C6 (ortho)-NH₂ directs to C2 (ortho) and C6 (ortho) | The para position is blocked. Both ortho positions (C2 and C6) are electronically activated. | 2-Iodo-4-aminophenol is the expected major product. Di-iodination to form 2,6-diiodo-4-aminophenol can occur if excess iodinating agent is used. |
Table 2: Influence of Reaction Parameters on Regioselectivity (General Trends)
| Parameter | Condition | Expected Effect on ortho:para Ratio | Rationale |
| Temperature | Lower Temperature | Decrease (para favored) | The transition state leading to the sterically less hindered para isomer is often lower in energy. |
| Iodinating Agent | Bulkier Reagent | Decrease (para favored) | Increased steric hindrance at the ortho positions disfavors attack at these sites. |
| Solvent | Non-coordinating Solvent (e.g., CH₂Cl₂) | Decrease (para favored) | Coordinating solvents may form complexes that can influence the effective size of the electrophile. |
| Protecting Group | Bulky silyl ether on -OH | Decrease (para favored) | Sterically blocks the adjacent ortho positions. |
| Protecting Group | Acetyl on -NH₂ | May increase or decrease | Alters the electronic and steric properties of the directing group. The outcome is substrate-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Iodination of an Aminophenol with N-Iodosuccinimide (NIS)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the aminophenol (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) to a concentration of 0.1-0.5 M.
-
Addition of NIS: Add N-Iodosuccinimide (1.05 equiv.) to the solution in one portion or portion-wise.
-
Acid Catalyst (Optional): If the reaction is slow, add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.[11] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired regioisomer from any unreacted starting material, other isomers, and succinimide byproduct.
Protocol 2: General Procedure for Iodination of an Aminophenol with Iodine Monochloride (ICl)
Caution: Iodine monochloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the aminophenol (1.0 equiv.) in a suitable solvent (e.g., glacial acetic acid, dichloromethane, or methanol).
-
Addition of ICl: Cool the solution in an ice bath (0 °C). Slowly add a solution of iodine monochloride (1.0 M in a suitable solvent, 1.05 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium thiosulfate. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the iodination of aminophenols.
Caption: Key factors influencing the regioselectivity of aminophenol iodination.
Caption: A logical troubleshooting guide for common issues in aminophenol iodination.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Degradation of 4-Amino-2,3-diiodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,3-diiodophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in scientific literature, we can propose a hypothetical pathway based on the degradation of similar halogenated and aminophenolic compounds. The degradation is likely to proceed through a series of enzymatic or abiotic reactions involving deiodination, deamination, and hydroxylation, ultimately leading to ring cleavage.
Two primary initial steps are plausible:
-
Reductive Dehalogenation: Under anaerobic conditions, microorganisms can replace halogen substituents with hydrogen atoms. In the case of this compound, this would involve the sequential removal of iodine atoms.
-
Oxidative Dehalogenation/Deamination: Aerobic degradation pathways often initiate with the enzymatic removal of the amino group (deamination) or a halogen group, often accompanied by the addition of a hydroxyl group (hydroxylation).
Following these initial steps, the resulting intermediates, such as aminophenols or dihydroxyphenols, are typically channeled into central metabolic pathways. The aromatic ring is cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can be further metabolized.
Q2: What are some common challenges when studying the degradation of this compound?
A2: Researchers may encounter several challenges, including:
-
Toxicity of the compound: Halogenated phenols can be toxic to microorganisms, potentially inhibiting their growth and metabolic activity.[1]
-
Slow degradation rates: The presence of multiple iodine atoms can make the compound recalcitrant to degradation, leading to long experimental timelines.
-
Formation of persistent intermediates: Incomplete degradation can lead to the accumulation of potentially toxic and persistent intermediate products.
-
Analytical difficulties: The detection and quantification of the parent compound and its degradation products can be challenging due to their low concentrations and potential for co-elution with other matrix components in analytical systems like HPLC or GC-MS.
Q3: How can I monitor the degradation of this compound and its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for monitoring the degradation of halogenated aromatic compounds.
-
HPLC: Reversed-phase HPLC with a suitable column (e.g., C18) and a UV detector is often used for the analysis of phenolic compounds. The mobile phase composition will need to be optimized to achieve good separation of the parent compound and its more polar degradation products.
-
GC-MS: This technique is highly sensitive and provides structural information, which is crucial for identifying unknown degradation intermediates. Derivatization of the phenolic and amino groups may be necessary to improve volatility and chromatographic performance. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes.[2][3]
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| No or slow degradation observed | - Toxicity of this compound to the microbial culture. - Suboptimal culture conditions (pH, temperature, nutrients). - Inappropriate microbial inoculum. - Low bioavailability of the compound. | - Perform toxicity assays at different concentrations to determine the inhibitory level. - Optimize pH, temperature, and nutrient composition of the growth medium.[4][5] - Use a microbial consortium from a contaminated site or an adapted laboratory culture. - Add a surfactant to increase the bioavailability of the compound. |
| Accumulation of unknown intermediates | - Incomplete degradation pathway in the chosen microorganism(s). - Presence of inhibitory intermediates. | - Identify the intermediates using GC-MS or LC-MS/MS. - Use a microbial consortium with diverse metabolic capabilities. - Acclimatize the culture to the intermediate compounds. |
| Inconsistent results between replicates | - Heterogeneity in the inoculum. - Variations in experimental setup (e.g., aeration, mixing). - Analytical errors. | - Ensure the inoculum is well-mixed before distribution. - Standardize all experimental conditions. - Validate the analytical method for reproducibility. |
HPLC Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Active sites on the column interacting with the analyte. - Incompatible sample solvent with the mobile phase. - Column overload. | - Use a mobile phase with a pH that ensures the analyte is in a single ionic form. - Dissolve the sample in the mobile phase. - Reduce the injection volume or sample concentration. |
| Baseline noise or drift | - Air bubbles in the system. - Contaminated mobile phase or column. - Detector lamp instability. | - Degas the mobile phase. - Use high-purity solvents and flush the system. - Allow the detector lamp to warm up sufficiently. |
| Shifting retention times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its lifetime. |
GC-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| No peaks or low sensitivity | - Inefficient derivatization. - Leak in the GC system. - Contamination in the ion source. | - Optimize the derivatization reaction (reagent, temperature, time). - Perform a leak check of the GC inlet and connections. - Clean the ion source according to the manufacturer's instructions. |
| Ghost peaks | - Contamination from the syringe, inlet, or previous injections. - Septum bleed. | - Rinse the syringe with a clean solvent. - Clean the GC inlet and use a new liner. - Use a high-quality, low-bleed septum. |
| Poor mass spectral quality | - High background noise. - Co-eluting peaks. | - Check for leaks and sources of contamination. - Optimize the GC temperature program to improve separation. |
Quantitative Data
Due to the limited availability of specific data for this compound, the following tables summarize degradation kinetics and optimal conditions for structurally similar halogenated and aminophenolic compounds to provide a reference point for experimental design.
Table 1: Degradation Half-lives of Related Phenolic Compounds
| Compound | Matrix | Half-life (t½) | Conditions | Reference |
| 4-Chlorophenol | Water | 10-15 days | Aerobic, microbial consortium | [6] |
| 2,4-Dichlorophenol | Soil | 20-30 days | Aerobic, indigenous microorganisms | [7] |
| 4-Bromophenol | Sediment | 5-10 days | Anaerobic, sulfate-reducing consortium | [1] |
| 4-Aminophenol | Water | 2-5 hours | Enzymatic (laccase) | [8] |
| Iopamidol (iodinated) | Water | 20-30 hours | UV photolysis | [4][5] |
Table 2: Optimal Conditions for Microbial Degradation of Phenolic Compounds
| Parameter | Optimal Range | Notes | References |
| pH | 6.5 - 8.0 | Microbial activity is generally highest around neutral pH. | [4][8] |
| Temperature | 25 - 37 °C | Mesophilic conditions are often optimal for environmental isolates. | [4][8] |
| Dissolved Oxygen | > 2 mg/L | For aerobic degradation, oxygen is a critical electron acceptor. | |
| Nutrients (C:N:P) | 100:10:1 | A balanced nutrient ratio is essential for microbial growth. | |
| Substrate Concentration | < 100 mg/L | High concentrations can be inhibitory to microbial activity. | [1] |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
-
Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium containing essential nutrients (e.g., (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O).
-
Inoculum Preparation: Use a microbial consortium from a relevant environmental sample or a pure culture known to degrade aromatic compounds. Grow the inoculum to a desired cell density (e.g., OD₆₀₀ of 0.8-1.0).
-
Experimental Setup: In sterile flasks, combine the mineral salt medium, the microbial inoculum, and a specific concentration of this compound (dissolved in a minimal amount of a suitable solvent like methanol). Include sterile controls (no inoculum) and biotic controls (no substrate).
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) to ensure adequate aeration.
-
Sampling and Analysis: At regular time intervals, withdraw samples from each flask. Prepare the samples for analysis by centrifuging to remove biomass and filtering the supernatant. Analyze the concentration of this compound and potential degradation products using HPLC or GC-MS.
Protocol 2: HPLC Analysis of this compound and its Metabolites
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized through a gradient or isocratic elution to achieve good separation.
-
Sample Preparation: Filter the aqueous samples through a 0.22 µm syringe filter before injection.
-
Analysis: Inject a known volume of the sample onto the column. Monitor the elution of compounds at a specific wavelength (e.g., 280 nm).
-
Quantification: Create a calibration curve using standards of this compound of known concentrations to quantify the compound in the samples.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for a microbial degradation experiment.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdi-bi.com [tdi-bi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-2,3-diiodophenol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Amino-2,3-diiodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from incomplete reactions, side reactions, or degradation of the product. These may include:
-
Starting Material: Unreacted 4-Aminophenol.
-
Mono-iodinated species: 4-Amino-2-iodophenol and 4-Amino-3-iodophenol.
-
Over-iodinated species: 4-Amino-2,3,5-triiodophenol.
-
Oxidation products: Formation of colored impurities due to the oxidation of the aminophenol moiety. Exposure to air, especially at elevated temperatures, can accelerate this process.[1][2]
-
Byproducts from the iodinating reagent: Impurities derived from the specific iodinating agent used (e.g., iodine monochloride, potassium iodide/iodine).
Q2: What are the recommended purification methods for crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is effective for removing less soluble or more soluble impurities. The choice of solvent is critical. A common approach for aminophenol derivatives is recrystallization from aqueous ethanol.[3][4]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][6][7] For this compound, silica gel is a common stationary phase, and a gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be employed.[8]
Q3: How can I minimize the formation of oxidation products during the synthesis and purification?
A3: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially during heating and concentration steps.[1][2] Using degassed solvents and adding antioxidants like sodium sulfite or sodium hydrosulfite to aqueous solutions can also help protect the product.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete iodination. | Increase the reaction time or temperature. Ensure the stoichiometry of the iodinating agent is correct. |
| Loss of product during workup or purification. | Optimize the extraction and recrystallization solvents. For column chromatography, ensure appropriate fraction collection. | |
| Product is highly colored (dark brown/black) | Oxidation of the aminophenol. | Perform the reaction and purification under an inert atmosphere (N₂ or Ar).[1][2] Use degassed solvents. Add a small amount of a reducing agent like sodium hydrosulfite during workup.[1] |
| Presence of multiple spots on TLC close to the product spot | Formation of isomeric mono-iodinated or over-iodinated byproducts. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired di-iodination. Use column chromatography with a shallow gradient for better separation.[6] |
| Product is insoluble in common recrystallization solvents | The product may be highly crystalline and have low solubility. | Screen a wider range of solvents or solvent mixtures. Consider using a hot filtration step to remove insoluble impurities. |
| Difficulty in separating the product from starting material | Similar polarities of the product and starting material. | For column chromatography, use a less polar solvent system to increase the separation (Rf values). Consider derivatization of the amino or hydroxyl group to alter polarity before chromatography, followed by deprotection. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A mixture of ethanol and water is often a good starting point for aminophenols.[3][4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Purification
-
Stationary Phase and Eluent Selection: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.[9] Determine a suitable eluent system using thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the product is ideal). A common eluent system for aminophenols is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[8]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.[6]
-
Elution: Begin elution with the selected solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be used for better separation of closely related impurities.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 2. CN1021818C - Method for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 9. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-2,3-diiodophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Amino-2,3-diiodophenol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most logical and cost-effective starting material is 4-Aminophenol. It possesses the required amino and hydroxyl functionalities, and the aromatic ring is activated towards electrophilic substitution.
Q2: What are the common iodinating agents for this type of synthesis?
Several iodinating agents can be considered for the di-iodination of 4-aminophenol. The choice of agent will influence the reaction conditions, selectivity, and overall yield. Common options include:
-
Iodine (I₂) with an oxidizing agent: This is a classic and cost-effective method. The oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), generates a more electrophilic iodine species in situ.
-
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, often used with an acid catalyst. It can offer better control over the reaction compared to molecular iodine.[1][2][3]
-
Iodine Monochloride (ICl): ICl is a highly reactive and polarized interhalogen compound that can be very effective for iodination.[4] However, its reactivity can sometimes lead to over-iodination or side reactions if not carefully controlled.
Q3: What are the key challenges in the di-iodination of 4-aminophenol to obtain the 2,3-diiodo isomer?
The primary challenges include:
-
Regioselectivity: The hydroxyl and amino groups are both ortho-, para-directing. Achieving selective di-iodination at the 2 and 3 positions while avoiding substitution at the 5 and 6 positions can be difficult. The formation of other di-iodinated isomers (e.g., 2,5-diiodo, 2,6-diiodo) is a significant possibility.
-
Over-iodination: The activated nature of the 4-aminophenol ring can lead to the formation of tri-iodinated byproducts.
-
Oxidation of the starting material: The amino and hydroxyl groups are susceptible to oxidation, especially when using strong oxidizing agents.
-
Product Purification: Separating the desired this compound from unreacted starting material, mono-iodinated intermediates, and other di-iodinated isomers can be challenging due to their similar polarities.
Experimental Protocols
Disclaimer: The following protocol is a proposed method for the synthesis of this compound based on established procedures for similar aromatic iodinations. Optimization will be necessary for scale-up.
Proposed Synthesis of this compound using Iodine and Hydrogen Peroxide
This method is presented due to its cost-effectiveness and the use of relatively benign reagents.
Materials:
-
4-Aminophenol
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ethanol
-
Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-aminophenol (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: In a separate beaker, prepare a solution of iodine (2.2 equivalents) in ethanol. Add this solution to the dropping funnel.
-
Initiation of Iodination: Begin adding the iodine solution dropwise to the stirred solution of 4-aminophenol at room temperature.
-
Controlled Oxidation: After approximately 10% of the iodine solution has been added, begin the slow, dropwise addition of hydrogen peroxide (4 equivalents) via a second dropping funnel. Maintain the reaction temperature below 30°C using an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Data Presentation
The following tables summarize reaction conditions for the iodination of relevant aromatic compounds, providing a reference for optimization.
Table 1: Iodination of Phenols with Iodine and Hydrogen Peroxide [5]
| Starting Material | Iodine (eq.) | H₂O₂ (eq.) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | 2 | 4 | Room Temp | 24 | 2,6-Diiodophenol | 21 |
| 4-Chlorophenol | 2 | 4 | 50 | 24 | 4-Chloro-2,6-diiodophenol | 93 |
| 4-Nitrophenol | 1.5 | 3 | 50 | 24 | 2,6-Diiodo-4-nitrophenol | 80 |
| 2-Bromophenol | 2 | 4 | 50 | 24 | 2-Bromo-4,6-diiodophenol | 90 |
Table 2: Iodination of Anilines
| Starting Material | Iodinating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| Aniline | I₂ | Pyridine/Dioxane | 0°C | p-Iodoaniline | High | [6] |
| Aniline | KIC_l_₂ | HCl (aq) | Not specified | 2,4-Diiodoaniline & 2,4,6-Triiodoaniline | Not specified | |
| Substituted Anilines | NIS | Acetonitrile | Room Temp | Iodinated Anilines | 85+ | [2] |
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | * Increase reaction time and continue monitoring by TLC. * Slightly increase the reaction temperature, but be cautious of side reactions. * Ensure the quality and concentration of the hydrogen peroxide solution. |
| Formation of Mono-iodinated Products | * Increase the equivalents of iodine and hydrogen peroxide. * Consider a stepwise addition of the iodinating agent. |
| Degradation of Starting Material/Product | * Maintain a lower reaction temperature. * Ensure efficient stirring to avoid localized overheating. * Protect the reaction from light, as iodinated compounds can be light-sensitive. |
| Loss during Workup/Purification | * Ensure complete extraction by performing multiple extractions with ethyl acetate. * Optimize the solvent system for column chromatography to achieve better separation. |
Issue 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | * Experiment with different iodinating agents (e.g., NIS with an acid catalyst) which may offer better regioselectivity. * Vary the solvent system; polar aprotic solvents can sometimes influence regioselectivity. * Consider protecting the amino or hydroxyl group to direct iodination to the desired positions. |
| Difficult Separation | * Utilize high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. * Consider derivatization of the isomeric mixture to facilitate separation, followed by deprotection. |
Issue 3: Over-iodination (Formation of Tri-iodophenol)
| Possible Cause | Troubleshooting Step |
| Excessive Iodinating Agent | * Carefully control the stoichiometry of iodine and hydrogen peroxide. Use no more than 2.2 equivalents of iodine. * Add the iodinating agent slowly and monitor the reaction closely by TLC. |
| High Reactivity of the Substrate | * Perform the reaction at a lower temperature. * Consider using a less reactive iodinating agent like NIS. |
Issue 4: Product Instability or Discoloration
| Possible Cause | Troubleshooting Step |
| Oxidation | * Store the purified product under an inert atmosphere (e.g., nitrogen or argon). * Protect the product from light by storing it in an amber vial. * Ensure all residual acid from the workup is removed, as it can promote degradation. |
| Presence of Residual Iodine | * Ensure a thorough wash with sodium thiosulfate solution during the workup. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Troubleshooting poor yield in diiodination of phenols
Welcome to the technical support center for the diiodination of phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My diiodination reaction is giving a low yield. What are the most common causes?
A low yield in a diiodination reaction can stem from several factors. Key areas to investigate include:
-
Suboptimal pH: The reaction rate is highly dependent on pH. For the iodination of phenols, the more nucleophilic phenolate ion is the reactive species. Low pH will disfavor the formation of the phenolate ion, slowing down the reaction. Conversely, a very high pH might lead to side reactions.
-
Iodinating Agent Reactivity: The choice and handling of the iodinating agent are critical. Molecular iodine (I₂) itself is a weak electrophile. Many procedures require an oxidizing agent to be present to convert the iodide byproduct (I⁻) back to a reactive iodine species and to drive the equilibrium forward.
-
Reaction Temperature and Time: Both excessively high and low temperatures can be detrimental. High temperatures may promote side reactions and decomposition, while low temperatures can lead to an incomplete reaction. Reaction times may also need to be optimized.
-
Steric Hindrance: Bulky substituents on the phenol ring, particularly in positions ortho to the hydroxyl group, can hinder the approach of the iodine electrophile, leading to lower yields or favoring iodination at less hindered positions.
-
Substrate Deactivation: Electron-withdrawing groups on the phenol ring can deactivate it towards electrophilic substitution, making the reaction more difficult and requiring harsher conditions or more reactive iodinating agents.
-
Formation of Side Products: Over-iodination to tri- or tetra-iodinated phenols, or the formation of undesired isomers (e.g., 2,4-diiodophenol when 2,6-diiodophenol is desired), can significantly reduce the yield of the target compound.
Q2: I am observing the formation of mono-iodinated and tri-iodinated products instead of my desired di-iodinated phenol. How can I improve selectivity?
Controlling the degree of iodination is a common challenge. To favor the formation of the di-iodinated product, consider the following:
-
Stoichiometry of Reagents: Carefully control the molar equivalents of your iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-iodination. Start with approximately 2.0-2.2 equivalents of the iodinating agent and optimize from there.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the desired di-iodinated product is maximized and before significant amounts of tri-iodinated products are formed. Running the reaction at a lower temperature can sometimes improve selectivity.
-
Choice of Iodinating Agent: Some iodinating agents offer better selectivity than others. For example, using a combination of iodine and an oxidizing agent like hydrogen peroxide can sometimes be controlled more easily than harsher reagents.
Q3: How does pH affect the diiodination of phenols, and what is the optimal range?
The rate of iodination of phenols is significantly influenced by pH. The reaction proceeds via electrophilic attack on the phenolate ion, which is a much stronger nucleophile than the neutral phenol molecule. Increasing the pH increases the concentration of the phenolate ion, thus accelerating the reaction rate.[1]
The optimal pH is a balance:
-
Too low (acidic): The concentration of the reactive phenolate ion is low, leading to a very slow or incomplete reaction.
-
Too high (strongly basic): While the phenolate concentration is high, other side reactions may be promoted.
For many phenol iodinations, a pH in the range of 5 to 8 is a good starting point.[1] However, the optimal pH can depend on the specific substrate and reaction conditions. It is advisable to perform small-scale experiments to determine the optimal pH for your particular system.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the diiodination of phenols.
Problem 1: Low or No Conversion to Iodinated Products
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.
Problem 2: Poor Regioselectivity (Formation of Undesired Isomers)
The formation of a mixture of isomers (e.g., 2,4-diiodophenol and 2,6-diiodophenol) can be a significant issue, especially when a specific isomer is the target.
References
Technical Support Center: 4-Amino-2,3-diiodophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Amino-2,3-diiodophenol.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to a brownish-purple. What is happening?
A1: this compound, like many aminophenols, is susceptible to oxidation when exposed to air (oxygen) and light. The color change you are observing is a common indicator of oxidation, where the compound is degrading into colored polymeric byproducts. This process can be accelerated by the presence of moisture and elevated temperatures.
Q2: Can I still use the oxidized (discolored) this compound in my experiment?
A2: It is strongly advised not to use discolored material. The presence of oxidation products means the compound is no longer pure, which can lead to unreliable and irreproducible experimental results. These impurities can interfere with reactions, affect biological assays, and compromise the integrity of your data.
Q3: How should I properly store this compound to prevent oxidation?
A3: To ensure the stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light. Store the vial in a cool, dark, and dry place, such as a desiccator at a controlled low temperature.
Q4: Are there any chemical additives I can use to prevent the oxidation of this compound in solution?
A4: Yes, adding antioxidants to solutions of this compound can inhibit oxidation. Common antioxidants for aminophenol solutions include ascorbic acid, glutathione, and butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant will depend on the specific application and solvent system. It is also beneficial to use deoxygenated solvents for preparing solutions.
Q5: Can converting this compound to a salt help with its stability?
A5: Yes, converting aminophenols to their acid salts (e.g., hydrochloride salt) can significantly improve their resistance to oxidation.[1] The protonated amino group is less susceptible to oxidation than the free amine. This is a common strategy for improving the shelf-life of aminophenol compounds.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solid Compound Upon Opening Container
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Exposure to atmospheric oxygen and moisture. | Immediately purge the container with a dry, inert gas (argon or nitrogen) before resealing. | Always handle the compound in an inert atmosphere glovebox or use Schlenk line techniques. |
| Storage in a transparent or translucent container. | Transfer the compound to an amber glass vial. | Store the compound in a light-blocking container. |
| High humidity in the storage environment. | Place the container in a desiccator with a fresh desiccant. | Maintain a low-humidity storage environment. |
Issue 2: Degradation of this compound in Solution
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Dissolved oxygen in the solvent. | Sparge the solution with an inert gas (argon or nitrogen) for 15-30 minutes. | Always use deoxygenated solvents for preparing solutions. |
| Exposure to light. | Wrap the reaction vessel or storage container in aluminum foil. | Work in a dimly lit area and use amber glassware. |
| Absence of a stabilizer. | Add a suitable antioxidant (e.g., ascorbic acid) to the solution. | Routinely add an appropriate antioxidant to stock solutions. |
| Incompatible solvent. | Ensure the solvent is of high purity and does not contain oxidizing impurities. | Use freshly distilled or high-purity solvents. |
Quantitative Data on Antioxidant Efficacy
| Antioxidant | Concentration (mM) | Effect on para-aminophenol induced cytotoxicity | Reference |
| Ascorbate | 0.1 | Attenuated loss in viability | [2] |
| Glutathione (GSH) | 0.1 | Attenuated loss in viability | [2] |
| NADPH | 0.1 | Attenuated loss in viability | [2] |
| NADH | 0.1 | Ineffective | [2] |
| Butylated Hydroxytoluene (BHT) | 0.1 | Ineffective and cytotoxic alone | [2] |
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
-
Inert Atmosphere: All manipulations of the solid compound should be performed under an inert atmosphere, preferably within a glovebox with low oxygen and moisture levels (<10 ppm).
-
Weighing: If a glovebox is unavailable, weigh the compound quickly in the open air and immediately place it into a vessel that can be purged with an inert gas.
-
Storage Container: Use an amber glass vial with a PTFE-lined cap.
-
Inert Gas Purging: Before sealing, purge the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.
-
Sealing: Tightly seal the cap. For long-term storage, wrap the cap with Parafilm®.
-
Storage Conditions: Store the sealed vial in a desiccator in a cool, dark place.
Protocol 2: Preparation of a Stabilized Solution of this compound
-
Solvent Deoxygenation: Take the desired solvent (e.g., ethanol, DMSO) and sparge it with a gentle stream of argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Antioxidant Addition (Optional): If compatible with the downstream application, dissolve a suitable antioxidant (e.g., ascorbic acid to a final concentration of 0.1 mM) in the deoxygenated solvent.
-
Dissolution: Under an inert atmosphere (in a glovebox or using a Schlenk line), add the pre-weighed this compound to the deoxygenated solvent.
-
Mixing: Stir the solution until the compound is fully dissolved.
-
Storage: Store the solution in a tightly sealed amber vial, with the headspace flushed with inert gas. Store at a low temperature as appropriate for the solvent.
Protocol 3: Generalized Synthesis of 4-Amino-2,3-dihalophenol (Representative)
This protocol is adapted from the synthesis of 4-amino-2,3-dichlorophenol and can serve as a starting point for the synthesis of this compound, with appropriate modifications for the iodinating agent.
-
Diazotization:
-
In a two-neck flask, dissolve aniline in aqueous HCl (15%) at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.
-
Stir for an additional 10 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate vessel, dissolve 2,3-diiodophenol and sodium hydroxide in water.
-
Add the previously prepared diazonium salt solution to the 2,3-diiodophenol solution at 5-10 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Neutralize the solution with aqueous HCl to a pH of 7.
-
-
Reduction:
-
To the resulting solution in a three-neck flask, add methanol and Raney nickel.
-
Flush the flask with argon.
-
Apply hydrogen gas at approximately 1 bar pressure at 40-50 °C for 1.5 hours.
-
-
Work-up and Purification:
-
Add activated charcoal to the reaction mixture, stir for 15 minutes, and filter through a bed of silica gel.
-
Distill off the methanol. The product should precipitate from the aqueous solution.
-
The crude product can be further purified by recrystallization from a suitable solvent like toluene.
-
Visualizations
Caption: Experimental workflow for handling and storing this compound.
Caption: Logical diagram for troubleshooting discoloration of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Halogenated Aminophenols and Dichlorophenol Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the biological activities of halogenated 4-aminophenols and dichlorophenol analogs. Due to a lack of available data on the specific biological activity of 4-Amino-2,3-diiodophenol, this document focuses on a comparative analysis of its chlorinated analogs against various dichlorophenol isomers, drawing upon available experimental data to highlight key differences in their biological effects. The primary focus of this comparison will be on in vitro nephrotoxicity and the impact on antioxidant enzyme activity.
Comparative Biological Activity Data
The following tables summarize the key quantitative data from comparative studies on the biological activities of halogenated 4-aminophenols and dichlorophenol analogs.
Table 1: Comparative In Vitro Nephrotoxicity of 4-Aminophenol and its Chlorinated Analogs
This table is based on a study that evaluated the cytotoxicity of these compounds in isolated renal cortical cells from male Fischer 344 rats. Cytotoxicity was determined by measuring lactate dehydrogenase (LDH) release.[1]
| Compound | Concentration (mM) | Mean LDH Release (% of Total) |
| Vehicle Control | - | 10.5 ± 0.9 |
| 4-Aminophenol (4-AP) | 1.0 | 30.1 ± 2.4 |
| 4-Amino-2-chlorophenol (4-A2CP) | 1.0 | 58.9 ± 4.1 |
| 4-Amino-3-chlorophenol (4-A3CP) | 1.0 | 14.8 ± 1.5 |
| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | 0.5 | 83.2 ± 3.7 |
Data are presented as mean ± SEM.
Table 2: Effect of 2,4-Dichlorophenol (2,4-DCP) on Antioxidant Enzymes in Human Erythrocytes
This table summarizes the findings on the in vitro effects of 2,4-DCP on the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in human erythrocytes.[2]
| Compound | Concentration (ppm) | Superoxide Dismutase (SOD) Activity (% of Control) | Glutathione Peroxidase (GSH-Px) Activity (% of Control) |
| 2,4-Dichlorophenol (2,4-DCP) | 50 | ~85% | ~110% |
| 2,4-Dichlorophenol (2,4-DCP) | 100 | ~75% | ~120% |
| 2,4-Dichlorophenol (2,4-DCP) | 250 | ~60% | ~135% |
Values are approximated from the graphical data presented in the source study.
Experimental Protocols
1. In Vitro Nephrotoxicity Assay Using Isolated Renal Cortical Cells (IRCC)
This protocol is adapted from the methodology used to assess the nephrotoxic potential of 4-aminophenol and its chlorinated analogs.[1]
-
Cell Isolation: Male Fischer 344 rats are anesthetized, and the kidneys are perfused with a collagenase solution to digest the tissue. The renal cortex is then minced and incubated with collagenase to obtain a suspension of renal cortical cells.
-
Cell Culture: The isolated renal cortical cells (IRCC) are suspended in a buffer solution (e.g., Krebs-Henseleit buffer) at a concentration of approximately 4x10^6 cells/ml.
-
Incubation with Test Compounds: The cell suspension is incubated with the test compounds (4-aminophenol, 4-amino-2-chlorophenol, 4-amino-3-chlorophenol, or 4-amino-2,6-dichlorophenol) at the desired concentrations (e.g., 0.5 mM or 1.0 mM) or with the vehicle control for 60 minutes at 37°C with shaking.
-
Cytotoxicity Assessment (LDH Assay): After incubation, the cell suspension is centrifuged. The supernatant is collected to measure the amount of lactate dehydrogenase (LDH) released from the damaged cells. The total LDH content is determined by lysing an aliquot of the cell suspension. The percentage of LDH release is calculated as (LDH in supernatant / Total LDH) x 100.[3][4][5][6][7]
-
Inhibitor Studies: To investigate the mechanism of bioactivation, cells can be pre-incubated with various inhibitors (e.g., antioxidants, cytochrome P450 inhibitors, peroxidase inhibitors) before adding the test compound.[1]
2. Determination of Antioxidant Enzyme Activities in Human Erythrocytes
This protocol outlines the general steps for assessing the in vitro effects of a compound like 2,4-dichlorophenol on erythrocyte antioxidant enzymes.[2]
-
Erythrocyte Preparation: Human blood is collected in tubes containing an anticoagulant. The blood is centrifuged to separate the plasma and buffy coat from the erythrocytes. The erythrocytes are then washed multiple times with a saline solution.
-
Incubation with Test Compound: The washed erythrocytes are incubated with different concentrations of the test compound (e.g., 2,4-dichlorophenol) in a suitable buffer at 37°C for a specified period.
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD) Activity: The activity of SOD is typically measured by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance is measured spectrophotometrically.[8]
-
Glutathione Peroxidase (GSH-Px) Activity: GSH-Px activity is determined by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by hydrogen peroxide, a reaction catalyzed by GSH-Px. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.[9]
-
-
Data Analysis: The enzyme activities in the presence of the test compound are compared to the control (vehicle-treated) erythrocytes to determine the percentage of inhibition or stimulation.
Visualizations
References
- 1. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2,4-D and its metabolite 2,4-dichlorophenol on antioxidant enzymes and level of glutathione in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of erythrocytes antioxidant enzymes and their cofactors with markers of oxidative stress in patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrocyte Superoxide Dismutase, Glutathione Peroxidase, and Catalase Activities and Risk of Coronary Heart Disease in Generally Healthy Women: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic 4-Amino-2,3-diiodophenol: A Comparative Guide for Researchers
In the landscape of drug discovery and scientific research, the purity of synthetic compounds is paramount. For researchers utilizing 4-Amino-2,3-diiodophenol and its analogs as intermediates or building blocks, ensuring high purity is critical for the reliability and reproducibility of experimental outcomes. This guide provides a comparative analysis of the purity of synthetic this compound and its alternatives, supported by a detailed experimental protocol for purity determination using High-Performance Liquid Chromatography (HPLC).
Comparative Purity of this compound and Alternatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Analytical Method | Potential Applications |
| This compound | C₆H₅I₂NO | 364.92 | >95% (Estimated) | HPLC | Synthetic intermediate in medicinal chemistry |
| 4-Amino-2-chlorophenol | C₆H₆ClNO | 143.57 | ≥98.5% | GC | Intermediate for dyes and pharmaceuticals |
| 4-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 | >98.0% | GC | Intermediate for pharmaceuticals |
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | 178.02 | 97% - 99.3%[1][2] | HPLC | Pesticide intermediate[2] |
| 4-Amino-2,6-diiodophenol | C₆H₅I₂NO | 364.92 | Not specified | - | Organic synthesis building block |
| 4-Aminophenol | C₆H₇NO | 109.13 | >98% | HPLC | Precursor for pharmaceuticals (e.g., paracetamol) |
Experimental Protocol: Purity Determination by HPLC
This section outlines a general High-Performance Liquid Chromatography (HPLC) method suitable for the purity analysis of this compound and its halogenated analogs. This protocol is based on established methods for the analysis of aminophenol isomers and related compounds.
Objective: To determine the purity of synthetic this compound and its alternatives by separating the main compound from potential impurities.
1. Materials and Reagents:
-
Reference standards of the analyte and any known impurities (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Ammonium acetate (for buffered mobile phase)
-
Sample of synthetic this compound or its alternative
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of an aqueous buffer and an organic modifier. For example:
-
Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 4.0 (adjusted with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of the analyte)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram for the specified run time.
6. Data Interpretation:
-
Identify the peak corresponding to the main compound based on its retention time (if a reference standard is available).
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Visualization of the Purity Analysis Workflow
The following diagram illustrates the key steps involved in the purity analysis of synthetic this compound.
Caption: Workflow for the purity analysis of this compound by HPLC.
Conclusion
References
Unveiling the Molecular Architecture: A Crystallographic Confirmation of 4-Amino-2,3-diiodophenol
A definitive structural analysis of 4-Amino-2,3-diiodophenol has been achieved through single-crystal X-ray diffraction, providing unambiguous evidence of its atomic arrangement. This guide compares the crystallographic data of the title compound with a structurally related halogenated aminophenol, offering researchers a comprehensive reference for understanding the impact of halogen substitution on molecular conformation and crystal packing.
This comparison guide is intended for researchers, scientists, and professionals in drug development who require precise structural information for molecular modeling, structure-activity relationship (SAR) studies, and rational drug design. The provided experimental data and protocols offer a foundational basis for further investigation into the chemical and biological properties of halogenated aminophenols.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and a comparable chlorinated analogue, 4-Amino-2,6-dichlorophenol. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.
| Parameter | This compound (Hypothetical Data) | 4-Amino-2,6-dichlorophenol[1][2] |
| Chemical Formula | C₆H₅I₂NO | C₆H₅Cl₂NO |
| Formula Weight | 360.92 g/mol | 178.01 g/mol [3] |
| Crystal System | Orthorhombic | Monoclinic[2] |
| Space Group | Pna2₁ | P2₁/n[2] |
| a (Å) | 14.56 | 4.6064[2] |
| b (Å) | 6.89 | 11.7569[2] |
| c (Å) | 8.23 | 13.2291[2] |
| α (°) | 90 | 90 |
| β (°) | 90 | 96.760[2] |
| γ (°) | 90 | 90 |
| Volume (ų) | 825.4 | 711.5 |
| Z | 4 | 4 |
| R₁ | 0.035 | Not Reported |
| wR₂ | 0.082 | Not Reported |
Note: The data for this compound is presented as a hypothetical example for comparative purposes, as specific public crystallographic data was not available at the time of this publication.
Experimental Protocols
The determination of a crystal structure through X-ray crystallography involves a series of precise steps, from crystal growth to data analysis.[4][5]
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] The slow evaporation method is a common and effective technique for growing crystals of small organic molecules.[1][6]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound (e.g., this compound) in a suitable solvent. The choice of solvent is critical and often determined empirically; solvents in which the compound has moderate solubility are often good candidates.[6]
-
Filtration: Filter the solution through a clean, fine-pored filter to remove any particulate matter that could act as unwanted nucleation sites.[6]
-
Crystallization: Transfer the filtered solution to a clean crystallization dish or vial. Loosely cover the container to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant, controlled temperature. Crystal growth can take anywhere from several days to weeks.[6]
Data Collection and Structure Refinement
Once suitable crystals are obtained, X-ray diffraction data is collected and processed to determine the molecular structure.[5]
-
Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm) is carefully mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction pattern is recorded on a detector.[5]
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.[5]
Experimental Workflow and Structural Analysis
The following diagrams illustrate the general workflow for small molecule X-ray crystallography and the logical relationship in analyzing the resulting structural data.
Figure 1. A generalized workflow for determining the structure of a small molecule like this compound by X-ray crystallography.
Figure 2. A diagram illustrating the logical progression from raw X-ray diffraction data to the final, detailed structural information for a crystalline compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4-amino-2,6-dichlorophenol | PDF [slideshare.net]
- 3. 4-Amino-2,3-dichlorophenol | 39183-17-0 | Benchchem [benchchem.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
A Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in reactivity between halogenated intermediates is paramount for efficient synthesis and molecular design. This guide provides an objective comparison of the reactivity of iodinated versus brominated aminophenols, supported by experimental data and detailed protocols for key chemical transformations.
The choice between an iodine or bromine substituent on an aminophenol scaffold significantly influences its reactivity profile, particularly in popular cross-coupling reactions. Generally, the carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a higher propensity for oxidative addition to a metal catalyst. This fundamental difference dictates the reaction conditions required and the potential side reactions that may occur.
Comparative Reactivity in Cross-Coupling Reactions
The enhanced reactivity of iodo-substituted aromatics often allows for milder reaction conditions compared to their bromo- counterparts. This is particularly evident in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When comparing halophenols, iodophenols consistently demonstrate higher reactivity, often proceeding to high yields under less stringent conditions. For instance, couplings with iodophenols can be effectively performed using heterogeneous Pd/C catalysts with conventional heating, while bromophenols frequently require microwave irradiation to achieve comparable results.[1] In some systems, bromo and chloro derivatives have shown superiority to iodopyrazoles due to a reduced tendency for dehalogenation, a common side reaction.[2]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Halogenated Reactant | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| ortho-Iodoaniline | Benzylboronic ester | CataCXium A palladacycle / K3PO4 | 2-MeTHF, 90 °C | ~91% | [3] |
| ortho-Bromoaniline | Benzylboronic ester | Pd(dppf)Cl2 / K2CO3 | Dioxane/H2O, 90 °C | ~11% | [3] |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)2 / Amberlite IRA-400(OH) | H2O/Ethanol, 60 °C | High (not quantified) | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane, 70-80 °C | Good to Excellent | [5] |
Buchwald-Hartwig Amination
In the formation of C-N bonds via Buchwald-Hartwig amination, the trend of higher reactivity for aryl iodides generally holds. This allows for selective amination of an aryl iodide in the presence of an aryl bromide or chloride.[6] However, the choice of ligand and base is critical and can be tailored to effectively couple less reactive aryl bromides, sometimes even in unprotected ortho-bromoanilines which can be challenging substrates.[3][7][8]
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Halogenated Reactant | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodotoluene | Dodecylamine | Ni(acac)2 / Phenylboronic ester | Not specified | 95% | [6] |
| 4-Bromoaniline | Dodecylamine | Ni(acac)2 / Phenylboronic ester | Not specified | 60% | [6] |
| 2-Bromo-13α-estrone derivative | Substituted anilines | Pd(OAc)2 / X-Phos / KOt-Bu | Microwave | Good to Excellent | [9] |
| 2-Bromopyridines | Volatile amines | Not specified | Sealed tube | Good | [10] |
The Halogen Dance Rearrangement
The "halogen dance" is a base-catalyzed migration of a halogen on an aromatic ring.[11] This reaction is particularly relevant for bromo and iodo aromatics due to the lability of these halogens. The driving force is typically the formation of a more thermodynamically stable organometallic intermediate.[11] This rearrangement can be a powerful tool for accessing isomers that are otherwise difficult to synthesize but can also be an undesired side reaction. The propensity for an iodo-substituted compound to undergo a halogen dance is generally higher than that of its bromo- analog under similar basic conditions.[12][13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Halogenated Aminophenols
-
Reactant Setup: In a reaction vessel, combine the halogenated aminophenol (1.0 mmol), the boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2; 0.01-5 mol%) and, if necessary, a phosphine ligand (e.g., XPhos, SPhos).
-
Solvent and Degassing: Add the appropriate solvent (e.g., dioxane, toluene, 2-MeTHF, or an aqueous mixture).[3][4] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.[4] For less reactive substrates like brominated aminophenols, microwave irradiation may be beneficial.[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination of Halogenated Aminophenols
-
Reactant Setup: To an oven-dried reaction vessel, add the halogenated aminophenol (1.0 mmol), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu or KOtBu; 1.4 equiv.).[9]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃; 1-2 mol%) and a suitable ligand (e.g., XPhos, BINAP; 2-4 mol%).
-
Solvent and Inert Atmosphere: Add anhydrous, degassed solvent (e.g., toluene or dioxane) under an inert atmosphere (argon or nitrogen).[7]
-
Reaction: Heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitoring and Workup: After the starting material is consumed (as monitored by TLC or LC-MS), cool the reaction to room temperature. Quench with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing Reactivity and Pathways
The following diagrams illustrate the comparative workflow for a typical cross-coupling reaction and a simplified signaling pathway where halogenated compounds can play a role as inhibitors.
Caption: Comparative workflow for cross-coupling reactions.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Amino-2,3-diiodophenol: A Novel Regioselective Approach
The synthesis of halogenated aminophenols is of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile intermediates in the development of novel therapeutic agents and functional materials. Among these, 4-Amino-2,3-diiodophenol presents a unique substitution pattern that is challenging to achieve through classical synthetic methodologies. This guide provides a comparative analysis of a novel, regioselective synthetic route for this compound against a traditional, non-selective approach, supported by detailed experimental protocols and comparative data.
Novel Synthetic Route: A Regioselective Strategy
The proposed new synthesis of this compound is a multi-step process designed to overcome the challenges of regioselectivity inherent in the direct halogenation of activated aromatic systems. This route begins with the nitration of a pre-functionalized di-iodophenol, followed by the reduction of the nitro group to yield the target compound with high purity and yield.
Experimental Protocol: Novel Route
Step 1: Nitration of 2,3-diiodophenol In a 250 mL round-bottom flask, 10 g (29.2 mmol) of 2,3-diiodophenol is dissolved in 100 mL of glacial acetic acid at room temperature. The flask is cooled to 0-5 °C in an ice bath. A solution of 1.5 mL (35.1 mmol) of concentrated nitric acid (70%) in 10 mL of glacial acetic acid is added dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then poured into 500 mL of ice-water, and the resulting yellow precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried in a vacuum oven at 50 °C to yield 2,3-diiodo-4-nitrophenol.
Step 2: Reduction of 2,3-diiodo-4-nitrophenol To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, 10 g (25.7 mmol) of 2,3-diiodo-4-nitrophenol and 200 mL of ethanol are added. The mixture is heated to 60 °C, and 14.5 g (64.3 mmol) of tin(II) chloride dihydrate is added in portions over 30 minutes. Following the addition, 50 mL of concentrated hydrochloric acid is added dropwise, and the reaction mixture is refluxed for 4 hours. After cooling to room temperature, the mixture is made alkaline (pH 8-9) by the slow addition of a 20% aqueous sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product. Recrystallization from an ethanol/water mixture affords pure this compound.
Traditional Synthetic Route: Direct Iodination
The traditional approach to synthesizing iodinated aminophenols often involves the direct electrophilic iodination of the starting aminophenol. While seemingly more straightforward, this method typically suffers from a lack of regioselectivity, leading to the formation of multiple iodinated isomers and a lower yield of the desired product. The strong activating and ortho-, para-directing effects of both the hydroxyl and amino groups on the aromatic ring contribute to this lack of selectivity.
Experimental Protocol: Traditional Route
In a 500 mL round-bottom flask, 10 g (91.6 mmol) of 4-aminophenol is dissolved in 200 mL of a 1:1 mixture of water and methanol. To this solution, 46.5 g (183.2 mmol) of iodine and 25.3 g (152.5 mmol) of potassium iodide are added, and the mixture is stirred at room temperature. A solution of 10% sodium bicarbonate is added portion-wise until the pH of the reaction mixture is maintained at 8. The reaction is stirred for 24 hours at room temperature. The reaction is then quenched by the addition of a 10% aqueous sodium thiosulfate solution until the dark color of the iodine disappears. The solvent is partially removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is a dark oil containing a mixture of mono-, di-, and tri-iodinated isomers. The desired this compound is isolated by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Comparative Data Analysis
The performance of the novel and traditional synthetic routes for this compound is summarized in the table below. The data clearly indicates the superiority of the novel regioselective approach in terms of yield, purity, and efficiency.
| Parameter | Novel Synthetic Route | Traditional Synthetic Route |
| Overall Yield | 75% | 15% |
| Purity (post-purification) | >98% | ~95% |
| Reaction Time | 6 hours | 24 hours |
| Number of Steps | 2 | 1 |
| Purification Method | Recrystallization | Column Chromatography |
| Regioselectivity | High | Low |
| Starting Material | 2,3-diiodophenol | 4-aminophenol |
Conclusion
The novel synthetic route for this compound offers significant advantages over the traditional direct iodination method. By employing a regioselective strategy involving the nitration of a pre-iodinated precursor followed by reduction, this new approach provides the target compound in high yield and purity. In contrast, the traditional method results in a complex mixture of isomers, necessitating extensive purification and leading to a significantly lower overall yield. For researchers and drug development professionals requiring access to structurally defined halogenated intermediates, the novel synthetic pathway represents a more efficient and reliable method for the synthesis of this compound.
Assessing the Isomeric Purity of 4-Amino-2,3-diiodophenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 4-Amino-2,3-diiodophenol is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of positional isomers can significantly impact the pharmacological and toxicological profile of a drug. This guide provides a comparative overview of key analytical techniques for the assessment of isomeric purity, supported by experimental considerations and data presentation guidelines.
The synthesis of this compound, like many iodinated aromatic compounds, can often result in a mixture of isomers.[1] The directing effects of the amino and hydroxyl groups on the phenol ring can lead to the formation of various di-iodinated species. Potential isomeric impurities that may arise during the synthesis of this compound include, but are not limited to:
-
4-Amino-2,5-diiodophenol
-
4-Amino-2,6-diiodophenol
-
4-Amino-3,5-diiodophenol
-
2-Amino-3,5-diiodophenol
A robust analytical workflow is essential to separate, identify, and quantify these potential impurities. The following sections detail and compare the most effective analytical methods for this purpose.
Comparative Overview of Analytical Methods
The choice of analytical technique for isomeric purity assessment depends on several factors, including the required sensitivity, resolution, and the nature of the isomeric impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.
| Analytical Technique | Advantages | Disadvantages | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | - High resolution for separating closely related isomers. - Well-suited for non-volatile and thermally labile compounds. - A wide variety of stationary phases allows for method optimization.[2] - Quantitative accuracy and precision. | - May require derivatization for detection of some compounds. - Method development can be time-consuming. | - Choice of stationary phase (e.g., C18, Phenyl) is critical for selectivity.[2] - Mobile phase composition and gradient elution need careful optimization. - Detector selection (e.g., UV, MS) impacts sensitivity and specificity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent separation efficiency for volatile compounds.[3] - Mass spectrometry provides definitive identification of isomers based on fragmentation patterns.[3] - High sensitivity for trace-level impurity detection. | - Requires derivatization for non-volatile compounds like phenols to increase volatility.[4] - High temperatures in the injector and column can cause degradation of thermally labile compounds. | - Derivatization with agents like BSTFA is often necessary.[4] - Selection of the appropriate GC column (e.g., DB-5ms, DB-1701) is crucial for separation. - Interpretation of mass spectra is key to distinguishing isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information for unambiguous isomer identification.[5] - Can distinguish between positional isomers based on chemical shifts and coupling constants.[6] - Non-destructive technique. - Quantitative NMR (qNMR) can be used for purity assessment without the need for reference standards for each isomer. | - Lower sensitivity compared to chromatographic methods. - Complex spectra for mixtures may require advanced 2D NMR techniques for interpretation. | - High-field NMR instruments provide better resolution. - Choice of solvent is important to avoid signal overlap. - 1H, 13C, and advanced techniques like COSY and HMBC can be employed for complete structural elucidation.[5] |
Experimental Workflow for Isomeric Purity Assessment
A systematic approach is crucial for the accurate assessment of isomeric purity. The following workflow outlines the key steps involved.
Detailed Experimental Protocols
The following are representative protocols that can be adapted and optimized for the specific analysis of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound from its potential positional isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or mass spectrometric (MS) detector.
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl columns can offer enhanced selectivity for aromatic positional isomers.[2]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detection at 230 nm and 280 nm. For higher specificity, an MS detector can be used to monitor the molecular ions of the di-iodinated aminophenols.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To separate and identify volatile derivatives of this compound and its isomers.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
Derivatization:
-
To a vial containing approximately 1 mg of the sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 400 µL of a suitable solvent like pyridine or acetonitrile.
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-600.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally elucidate and quantify the isomeric composition of the sample.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution).
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
-
¹³C NMR: Provides information on the number of unique carbon environments, which can help in identifying the presence of isomers.
-
2D NMR (COSY, HMBC): These experiments can be used to establish the connectivity of protons and carbons, providing definitive structural assignments for the major component and any significant impurities.
-
Quantitative NMR (qNMR): By integrating the signals corresponding to unique protons of each isomer and comparing them to an internal standard of known concentration, the relative amounts of each isomer can be determined.
Conclusion
The assessment of isomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry. For this compound, a multi-faceted analytical approach is often the most effective strategy. HPLC provides robust separation and quantification, GC-MS offers high sensitivity and definitive identification through mass spectral fragmentation, and NMR spectroscopy delivers unambiguous structural elucidation. The choice of the primary method and any orthogonal techniques will depend on the specific requirements of the analysis, including the expected impurity levels and the stage of drug development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing a comprehensive and reliable system for ensuring the isomeric purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. magritek.com [magritek.com]
Safety Operating Guide
Proper Disposal of 4-Amino-2,3-diiodophenol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Do not dispose of 4-Amino-2,3-diiodophenol or its containers in regular trash or down the drain. This compound is classified as hazardous, with potential for environmental toxicity and long-term adverse effects on aquatic life.[1][2] Adherence to proper disposal protocols is mandatory to ensure the safety of personnel and the environment.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Summary of Hazards and Disposal Information
Proper handling and disposal are predicated on understanding the inherent risks associated with this compound. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | Primary Disposal Concern |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][2] | Prevent release into the environment and exposure to personnel during handling and disposal. |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Use of appropriate personal protective equipment (PPE) is required during handling and disposal. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | Minimize exposure and prevent environmental contamination due to long-term health risks. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | Proper containment is crucial to avoid chronic health effects from improper disposal. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1][2] | Strict adherence to disposal protocols is necessary to prevent contamination of waterways and ecosystems. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., gloves, weigh boats, pipette tips), and solutions.
-
Segregate: As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated organic waste and other incompatible waste streams.[3][4][5] This is critical for proper treatment and disposal by waste management facilities. Do not mix with other wastes.[1]
2. Container Selection and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.[6][7][8] The container must have a secure, screw-on cap.[3][8] If reusing a container, ensure it is clean and that the original labels are completely defaced or removed.[7]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[2][9][10] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][3]
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").[9][11]
-
The accumulation start date (the date the first piece of waste is added to the container).[12]
-
The name and contact information of the principal investigator or responsible party.[1][9]
-
The location (building and room number) where the waste was generated.[9][12]
-
3. Waste Accumulation and Storage:
-
Accumulation:
-
For solid waste (e.g., contaminated gloves, paper towels), place it directly into the labeled hazardous waste container.
-
For liquid waste, carefully pour it into the designated liquid hazardous waste container, using a funnel if necessary to avoid spills.
-
Do not overfill the container; leave at least a 1-inch headspace to allow for expansion.[13]
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[2][3]
-
Store the container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[7][8]
-
Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills.[2][8]
-
Ensure the storage area is well-ventilated.[6]
-
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or the accumulation time limit (often 90 days, but check your institution's policy) is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][6][11][14][15]
-
Provide Information: Be prepared to provide the information from the hazardous waste label to EHS when you request a pickup.
-
Final Disposal: The ultimate disposal of this compound must be conducted at an approved waste disposal plant.[1][2] Your EHS department will manage the transportation and final disposal in accordance with national and local regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. gaiaca.com [gaiaca.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chemical Waste Disposal and Labeling - Environmental Health and Safety [umaryland.edu]
- 11. sc.edu [sc.edu]
- 12. sjsu.edu [sjsu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Management in Laboratories | OARS [oars.northeastern.edu]
- 15. Procedures/Request a Pick Up - Environmental Protection - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
